1-Deacetylnimbolinin B
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C33H44O9 |
|---|---|
分子量 |
584.7 g/mol |
IUPAC 名称 |
[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8-/t20-,21+,22-,23+,24-,25-,27-,28+,29-,31-,32+,33-/m1/s1 |
InChI 键 |
YOBMBNWOJMLHDF-MNARFBDPSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Deacetylnimbolinin B: Discovery, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated tetranortriterpenoids, first isolated from the fruits of the deciduous tree Melia toosendan. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and known biological activities of this natural product. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its spectroscopic data. Furthermore, this document explores the potential mechanisms of action of this compound, with a focus on its modulation of the NF-κB signaling pathway. The information compiled herein serves as a valuable resource for researchers investigating novel therapeutic agents from natural sources.
Discovery and Isolation
This compound was first identified as a constituent of the fruits of Melia toosendan Sieb. et Zucc. (Meliaceae). Its discovery was the result of bioassay-guided fractionation aimed at identifying compounds with potential biological activities.
Experimental Protocol: Isolation and Purification
The following protocol outlines a general method for the isolation and purification of this compound from the fruits of Melia toosendan, based on typical phytochemical procedures for limonoids.
1.1.1. Plant Material and Extraction:
-
Air-dried and powdered fruits of Melia toosendan are subjected to extraction with 95% ethanol (B145695) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
1.1.2. Fractionation:
-
The ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
The ethyl acetate fraction, typically rich in limonoids, is selected for further purification.
1.1.3. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate mixtures) and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR (Proton NMR) Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR (Carbon NMR) Data of this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of this compound
| Spectroscopic Technique | Observed Value | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | Data not available | Molecular Formula Determination |
| Infrared (IR) Spectroscopy (cm⁻¹) | Data not available | Functional Group Identification |
Note: Specific quantitative spectroscopic data for this compound was not available in the public domain search results. The tables are structured to be populated when such data becomes accessible through further research.
Experimental Protocol: Structure Elucidation
The structural elucidation of this compound involves the following key experiments:
-
1D NMR Spectroscopy (¹H and ¹³C): Provides initial information on the number and types of protons and carbons in the molecule.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which is used to deduce its elemental composition and molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyls, carbonyls, and esters.
-
X-ray Crystallography (if suitable crystals are obtained): Provides the definitive three-dimensional structure of the molecule.
Biological Activity and Mechanism of Action
Limonoids, as a class, are known to possess a wide range of biological activities, including antifungal, cytotoxic, and anti-inflammatory properties. While specific quantitative data for this compound is limited in publicly available literature, its activity can be inferred from studies on closely related compounds and its observed effects on key signaling pathways.
Modulation of NF-κB Signaling
Studies have shown that this compound can modulate the activity of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a critical role in regulating the immune response to infection and in processes of inflammation and cell survival.[1] Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. The inhibitory effect of this compound on NF-κB activation suggests its potential as an anti-inflammatory agent.
3.1.1. Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture: A suitable cell line (e.g., HEK293T) is transiently transfected with an NF-κB-dependent luciferase reporter plasmid.
-
Treatment: The transfected cells are pre-treated with varying concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of this compound indicates the inhibition of NF-κB signaling.
Potential Antifungal and Cytotoxic Activities
3.2.1. Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Fungal Strains: A panel of clinically relevant fungal strains is used.
-
Inoculum Preparation: Fungal suspensions are prepared and standardized.
-
Drug Dilution: Serial dilutions of this compound are prepared in a microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated under appropriate conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
3.2.2. Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines of interest are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its bioactivity screening.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. Its ability to modulate the NF-κB signaling pathway warrants further investigation to fully elucidate its mechanism of action and to explore its efficacy in preclinical models of inflammatory diseases. The lack of comprehensive, publicly available quantitative data on its spectroscopic properties and a full profile of its biological activities, including specific IC50 and MIC values, highlights the need for further research to fully characterize this compound. Future studies should focus on obtaining these critical data points, exploring its effects on other relevant signaling pathways, and investigating potential synergistic effects with other therapeutic agents. The detailed protocols and compiled information in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and other related limonoids.
References
An In-depth Technical Guide to 1-Deacetylnimbolinin B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deacetylnimbolinin B is a naturally occurring nimbolinin-type limonoid isolated from the fruits of Melia toosendan. Limonoids, a class of highly oxygenated nortriterpenoids, are known for a wide range of biological activities, including antifungal, insecticidal, nematicidal, and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for its isolation and analysis are also presented, alongside a discussion of its potential mechanisms of action through various signaling pathways.
Chemical Structure and Properties
This compound is a complex triterpenoid (B12794562) with the molecular formula C₃₃H₄₄O₉ and a molecular weight of 584.70 g/mol .[1] Its structure has been elucidated through extensive spectroscopic analysis, including UV, IR, NMR, and ESI-MS techniques. A key feature of this compound is its existence as a mixture of tautomers, specifically 12α- and 12β-isomers that interchange via a 12-hemiacetal intermediate.[2]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₄O₉ | [1] |
| Molecular Weight | 584.70 g/mol | [1] |
| CAS Number | 76689-98-0 | |
| Appearance | Not explicitly stated in reviewed literature. | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| UV Spectroscopy | Data not available in reviewed literature. | |
| IR Spectroscopy | Data not available in reviewed literature. | |
| ¹H NMR Spectroscopy | Data not available in reviewed literature. | |
| ¹³C NMR Spectroscopy | Data not available in reviewed literature. | |
| Mass Spectrometry | ESI-MS used for characterization. | [2] |
Biological Activities
While specific quantitative data on the biological activities of this compound are limited in the currently available literature, the broader class of nimbolinin-type limonoids exhibits significant therapeutic potential.
Cytotoxic Activity
Limonoids isolated from the Meliaceae family are well-documented for their cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not provided in the reviewed literature, related nimbolinin-type limonoids have demonstrated potent anticancer activity. For instance, nimbolide (B1678885), a closely related compound, inhibits the growth of cancer cells by modulating key signaling pathways. It has been shown to induce apoptosis and inhibit cell proliferation, invasion, and angiogenesis.
Table 2: Cytotoxic Activity of Related Limonoids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Nimbolide | Oral Cancer Cells | Not specified | [3] |
| Limonoids from Melia toosendan | A-549 and HL-60 | Not specified | [4] |
Note: Specific IC₅₀ values for this compound are not available in the reviewed literature. The data presented is for structurally related compounds to indicate the potential cytotoxic activity.
Antifungal Activity
This compound is described as an antifungal limonoid.[1] The general class of limonoids has shown promise in inhibiting the growth of various fungal pathogens. The mechanism of antifungal action is not fully elucidated but may involve disruption of the fungal cell membrane or inhibition of key cellular processes.
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against fungal strains are not available in the reviewed literature.
Signaling Pathways
The anticancer effects of nimbolinin-type limonoids are attributed to their ability to modulate multiple oncogenic signaling pathways. While the specific pathways affected by this compound have not been detailed, the mechanisms of the closely related nimbolide have been studied. These pathways are critical for cell survival, proliferation, and metastasis, and their inhibition can lead to cancer cell death.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a general procedure for the isolation of limonoids from Melia toosendan fruits, which would be applicable for obtaining this compound.
Detailed Steps:
-
Extraction: The air-dried and powdered fruits of Melia toosendan are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and then partitioned successively with different organic solvents, such as chloroform, to separate compounds based on their polarity. The chloroform-soluble fraction is expected to contain the limonoids.
-
Chromatography: The chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing similar compounds are pooled.
-
Final Purification: The fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the fungal strain to be tested is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion and Future Directions
This compound, a nimbolinin-type limonoid from Melia toosendan, represents a promising natural product with potential therapeutic applications, particularly in oncology and infectious diseases. While its biological activities are inferred from related compounds, further research is needed to quantify its specific cytotoxic and antifungal efficacy through determination of IC₅₀ and MIC values against a broad range of cancer cell lines and fungal pathogens. Elucidation of its precise mechanisms of action and the signaling pathways it modulates will be crucial for its development as a potential drug candidate. Future studies should also focus on its in vivo efficacy and safety profile in preclinical animal models.
References
- 1. New Limonoids from Melia toosendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limonoids from the fruits of Melia toosendan - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of 1-Deacetylnimbolinin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deacetylnimbolinin B is a member of the nimbolinin-type limonoids, a class of highly oxidized tetranortriterpenoids predominantly found in the Meliaceae family, notably in the neem tree (Azadirachta indica). While the precise, step-by-step enzymatic pathway leading to this compound has not been fully elucidated, extensive research into the biosynthesis of related limonoids, such as azadirachtin (B1665905) and nimbolide, provides a robust framework for understanding its formation. This technical guide synthesizes the current knowledge on the general limonoid biosynthetic pathway and extrapolates the putative steps involved in the synthesis of this compound. This document provides a comprehensive overview of the precursor pathways, key enzymatic reactions, and regulatory aspects. Furthermore, it includes quantitative data on related compounds, detailed experimental protocols for pathway investigation, and visual diagrams of the proposed biosynthetic route and experimental workflows to facilitate further research and development in this field.
Introduction to Limonoid Biosynthesis
Limonoids are a diverse group of secondary metabolites derived from a C30 triterpene precursor. Their complex structures, characterized by extensive oxidation and rearrangement, contribute to their wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. The biosynthesis of these complex molecules is a multi-step process that begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general limonoid pathway, which can be divided into several key stages:
Formation of the Triterpene Precursor: The Mevalonate (B85504) (MVA) Pathway
Stable isotope labeling studies have demonstrated that the isoprene (B109036) units for limonoid biosynthesis are primarily derived from the cytosolic mevalonate (MVA) pathway.[1][2] This pathway utilizes acetyl-CoA as a starting material to produce IPP and DMAPP.
Assembly of the Tetracyclic Triterpene Skeleton
IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined in a head-to-head condensation to yield the C30 triterpene, squalene. Squalene is then epoxidized to 2,3-oxidosqualene (B107256).
The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene by a specific oxidosqualene cyclase (OSC). In limonoid-producing plants, this cyclization is catalyzed by a tirucalla-7,24-dien-3β-ol synthase to form the tetracyclic triterpenoid (B12794562) precursor, tirucalla-7,24-dien-3β-ol.[3][4]
Formation of Protolimonoids and Core Limonoid Structures
The initial tetracyclic scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These reactions lead to the formation of protolimonoids, such as melianol.[3] Subsequent oxidative and rearrangement reactions, including the characteristic cleavage of the C-ring (in the case of C-seco limonoids like nimbolide) and the loss of four carbon atoms from the side chain to form the furan (B31954) ring, give rise to the basic limonoid skeleton.[5][6]
Tailoring Steps Leading to Nimbolinin-Type Limonoids
The final stages of the biosynthesis involve a series of tailoring reactions that produce the vast diversity of limonoids. These reactions include hydroxylations, acetylations, and other functional group modifications catalyzed by various enzymes like hydroxylases, acyltransferases, and dehydrogenases. It is in these late-stage modifications that nimbolinin-type limonoids, including this compound, are formed. While the specific enzymes have yet to be characterized, it is hypothesized that a series of oxidations and an acetylation event, followed by deacetylation, would lead to the final structure of this compound.
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of the core limonoid structure from which this compound is derived.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data on Limonoid Accumulation
While specific quantitative data for the biosynthesis of this compound is not available, studies on the accumulation of the well-known limonoid, azadirachtin A, in different tissues of the neem tree provide valuable insights into the tissue-specific nature of limonoid biosynthesis.
| Plant Tissue | Azadirachtin A Content (µg/g) | Reference |
| Stem | 123 | [1] |
| Root | 100 | [1] |
| Leaf | 81 | [1] |
| Withered Cotyledons | 7 | [1] |
| Kernel | High (not quantified in this study) | [1] |
Experimental Protocols for Studying Limonoid Biosynthesis
Investigating the biosynthesis of complex natural products like this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
RNA Isolation from A. indica Tissues
High-quality RNA is essential for downstream applications such as transcriptome sequencing and gene expression analysis.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Spectrum™ Plant Total RNA Kit (Sigma-Aldrich) or similar
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
Protocol:
-
Freeze 100-200 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Follow the manufacturer's instructions for the Spectrum™ Plant Total RNA Kit for lysis and initial purification steps.
-
Precipitate the RNA by adding 0.5 volumes of isopropanol. Mix gently and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 1 ml of 75% ethanol.
-
Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Determine RNA quality and quantity using a spectrophotometer and gel electrophoresis.
Caption: Workflow for RNA isolation from A. indica tissues.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a sensitive technique to quantify the expression levels of specific genes involved in limonoid biosynthesis.
Materials:
-
High-quality total RNA (from Protocol 5.1)
-
DNase I, Amplification Grade (Sigma-Aldrich)
-
SuperScript® III First-Strand Synthesis System (Invitrogen) or similar
-
Gene-specific primers for target and reference genes
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
qPCR instrument
Protocol:
-
Treat 1-5 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the DNase-treated RNA using the SuperScript® III First-Strand Synthesis System according to the manufacturer's protocol.
-
Set up the qPCR reaction by mixing the cDNA template, gene-specific forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to one or more stable reference genes.
Stable Isotope Labeling and Metabolite Analysis
Feeding experiments with stable isotope-labeled precursors are crucial for tracing the biosynthetic pathway.
Materials:
-
A. indica cell suspension culture
-
[1-¹³C] Glucose or other ¹³C-labeled precursors
-
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system
Protocol:
-
Grow A. indica cell suspension cultures under standard conditions.
-
Introduce the ¹³C-labeled precursor (e.g., [1-¹³C] Glucose) into the culture medium.
-
Incubate the cells for a specific period to allow for the incorporation of the label into the limonoids.
-
Harvest the cells and perform a metabolite extraction, typically using a solvent system like methanol (B129727) or ethyl acetate.
-
Analyze the extract using an LC-HRMS system to identify the ¹³C-labeled limonoids and their isotopologue distribution.
-
By analyzing the fragmentation patterns of the labeled compounds, it is possible to deduce the biosynthetic origin of different parts of the molecule.
Conclusion
The biosynthesis of this compound is a complex process that is part of the broader limonoid pathway in Azadirachta indica. While the complete pathway remains to be fully elucidated, the foundational knowledge of triterpenoid and limonoid biosynthesis provides a strong basis for its putative route. Further research, employing the experimental approaches outlined in this guide, will be instrumental in identifying the specific enzymes and intermediates involved in the final tailoring steps that lead to the formation of this and other nimbolinin-type limonoids. A deeper understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering and biotechnological production of these valuable compounds for pharmaceutical and agricultural applications.
References
- 1. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Complex scaffold remodeling in plant triterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Azadirachtin – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
A Technical Guide to the Natural Sources of Nimbolinin-Type Limonoids for Researchers and Drug Development Professionals
Abstract
Nimbolinin-type limonoids, a class of structurally complex and biologically active triterpenoids, have garnered significant attention within the scientific community for their therapeutic potential. This document provides a comprehensive overview of the primary natural sources of these valuable compounds, with a focus on Azadirachta indica (Neem) and Melia azedarach (Chinaberry). It synthesizes quantitative data on their occurrence, details established experimental protocols for their extraction and characterization, and visualizes key experimental workflows. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential applications of nimbolinin-type limonoids.
Introduction to Nimbolinin-Type Limonoids
Limonoids are a group of highly oxygenated and modified triterpenes found predominantly in plants of the Meliaceae and Rutaceae families.[1][2] Among the various classes of limonoids, the nimbolinin-type possesses a unique structural framework that contributes to a wide array of biological activities, including anti-inflammatory, insecticidal, and anticancer properties.[3][4][5] The intricate structures of these compounds make their chemical synthesis challenging, rendering their isolation from natural sources the primary method of acquisition for research and development.[2] This guide focuses on the two most prominent botanical sources of nimbolinin-type limonoids.
Primary Natural Sources
The Meliaceae family is the principal source of nimbolinin-type limonoids, with Azadirachta indica and Melia azedarach being the most extensively studied species.
Azadirachta indica (Neem)
The Neem tree (Azadirachta indica), native to the Indian subcontinent, is a veritable reservoir of diverse limonoids.[3][6] Various parts of the tree, including the leaves, seeds, fruits, and bark, contain a complex mixture of these compounds.[3][7][8] Nimbolinin, along with other related limonoids such as nimbin, nimbinene, and nimbolide, are among the key bioactive constituents.[3][9] The seeds, in particular, are a rich source of these compounds, which are often extracted in the form of neem oil.[10][11]
Melia azedarach (Chinaberry or Persian Lilac)
Melia azedarach, commonly known as Chinaberry, is another significant source of nimbolinin-type limonoids.[12][13][14][15] Research has led to the isolation of novel nimbolinin-class limonoids from its fruits and leaves.[4][12][14] This plant species is used in traditional medicine and has been investigated for its wide range of bioactive compounds.[13][15]
Quantitative Analysis of Nimbolinin-Type Limonoids
The concentration of nimbolinin-type limonoids can vary significantly depending on the plant part, geographical location, and the extraction method employed. The following tables summarize the quantitative data available from the cited literature.
| Compound | Plant Source | Plant Part | Yield | Reference |
| Meliazedalide A | Melia azedarach | Fresh Fruits | 3.1 mg / 16 kg | [14] |
| Meliazedalide B | Melia azedarach | Fresh Fruits | 2.7 mg / 16 kg | [14] |
| 12-Ethoxynimbolinin | Melia toosendan | Dried Bark | 12 mg / 20 kg | [14] |
| Compound | Plant Source | Plant Part | Extraction Method | Concentration | Reference |
| Azadirachtin | Azadirachta indica | Seed | Methanolic Extract | 3300 µg/g dw | [16] |
| Nimbin | Azadirachta indica | Bark | Hexane (B92381) Fraction | 271 µg/g dw | [16] |
| Nimbin | Azadirachta indica | Bark | Methanolic Extract | 260 µg/g dw | [16] |
Experimental Protocols
The extraction, isolation, and characterization of nimbolinin-type limonoids involve a series of sophisticated analytical techniques.
Extraction of Limonoids
A common procedure for extracting limonoids from plant material involves the following steps:
-
Sample Preparation: The plant material (e.g., seeds, leaves, bark) is first dried and then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is typically subjected to extraction with organic solvents. Methanol is a frequently used solvent for the initial extraction.[17] This process can be carried out using methods such as maceration, soxhlet extraction, or more advanced techniques like pressurized hot solvent extraction.[11][18][19]
-
Fractionation: The crude extract is often partitioned with immiscible solvents of varying polarities (e.g., hexane and acetonitrile) to separate compounds based on their solubility.[20]
A generalized workflow for the extraction of nimbolinin-type limonoids is depicted below.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Research reveals bitter truth of how limonoids are made [jic.ac.uk]
- 3. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. phytojournal.com [phytojournal.com]
- 9. Proximate composition, some phytochemical constituents, potential uses, and safety of neem leaf flour: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7springsfarm.com [7springsfarm.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Two new nimbolinin- and trichilin-class limonoids isolated from the fruits of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. phcogres.com [phcogres.com]
- 16. researchgate.net [researchgate.net]
- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 18. [PDF] EXTRACTION OF NEEM OIL WITH DIFFERENT METHODS AND APPLICATIONS IN DIFFERENT FIELDS | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
1-Deacetylnimbolinin B CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan. Limonoids as a chemical class are recognized for a wide array of biological activities, including insecticidal, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, and contextualizes its potential biological activities based on the broader understanding of limonoids from the Melia genus. While specific in-depth studies on this compound are limited, this guide consolidates the existing information and outlines potential avenues for future research and drug development.
Chemical and Physical Properties
This compound is a structurally complex natural product. Its fundamental chemical and physical characteristics are summarized below for reference in experimental design and data interpretation.
| Property | Value | Citation |
| CAS Number | 76689-98-0 | [1][2][3] |
| Molecular Formula | C₃₃H₄₄O₉ | [4] |
| Molecular Weight | 584.70 g/mol | [1][4] |
| Source | Fruits of Melia toosendan Sieb. et Zucc. | [2][4][5] |
| Chemical Class | Limonoid (Nimbolinin-type) | [4] |
Potential Biological Activities
While direct and extensive studies on the biological activities of this compound are not widely published, the known activities of related limonoids from the Melia genus provide a strong indication of its potential therapeutic and agrochemical applications.[4]
Cytotoxic Activity
Limonoids isolated from Melia toosendan have demonstrated cytotoxic effects against various cancer cell lines.[6] Although specific studies on this compound are lacking, it is plausible that it shares similar antiproliferative properties. The general mechanism for related compounds often involves the induction of apoptosis and cell cycle arrest.
Antifungal Activity
The classification of this compound as an antifungal limonoid suggests its potential to inhibit the growth of pathogenic fungi.[4] The mechanisms of action for antifungal limonoids can vary but may include disruption of the fungal cell membrane and interference with essential metabolic pathways.[7]
Insecticidal Activity
Limonoids are well-documented for their insecticidal and antifeedant properties.[5] These effects are often attributed to the disruption of insect growth and development, as well as direct toxicity. Given its origin, this compound is likely to exhibit some level of insecticidal activity.
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of limonoids from Melia toosendan involves solvent extraction and chromatographic separation.
Workflow for Isolation and Purification
A study by Kim et al. (2023) describes a bioassay-guided fractionation approach for isolating active compounds from Melia toosendan fructus, which can be adapted for this compound.[8] This involves initial extraction with 70% ethanol, followed by fractionation with dichloromethane, and subsequent purification using silica (B1680970) gel chromatography and HPLC.[8]
Analytical Characterization
Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS) is a powerful technique for the identification and characterization of constituents in plant extracts.
UPLC-ESI-Q-TOF-MS Analysis Protocol A published method for the analysis of chemical constituents from the water extract of Toosendan Fructus identified this compound.[2] The key parameters are summarized below:
| Parameter | Specification |
| Column | ACQUITY HSS T3 reverse phase column (2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid (gradient elution) |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI) |
| Detection | Positive and Negative Ion Modes |
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other natural products with similar biological effects, several pathways can be hypothesized as potential targets.
Hypothesized Signaling Pathway Interactions
For instance, cytotoxic compounds often exert their effects through the activation of apoptotic pathways (e.g., involving caspases) or by inducing cell cycle arrest. Antifungal agents frequently target the fungal cell wall or membrane, or interfere with essential metabolic processes. Insecticidal compounds can act as neurotoxins or disrupt growth and development. Further research is required to determine which, if any, of these pathways are specifically affected by this compound.
Future Directions
The current body of knowledge on this compound is foundational but highlights significant opportunities for further investigation. Key areas for future research include:
-
Comprehensive Biological Screening: Systematic evaluation of the cytotoxic, antifungal, and insecticidal activities of purified this compound.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to identify key structural features responsible for its biological activities.
-
In Vivo Efficacy and Toxicity Profiling: Assessment of the therapeutic potential and safety of this compound in animal models.
Conclusion
This compound is a promising natural product from Melia toosendan with potential applications in medicine and agriculture. While specific data on this compound remains scarce, its classification as a limonoid suggests a range of biological activities that warrant further investigation. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the full potential of this intriguing molecule. The detailed methodologies and hypothesized pathways presented herein provide a framework for future studies aimed at unlocking the therapeutic and practical applications of this compound.
References
- 1. 1-Deacetylnimbolinin-B | 76689-98-0 | BDA68998 | Biosynth [biosynth.com]
- 2. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound - CAS:76689-98-0 - 孚可科技(上海)有限公司 [forcbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. New limonoids isolated from the bark of Melia toosendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insecticidal and antifungal activities of aminorhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Spectroscopic Data of 1-Deacetylnimbolinin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids. It has been isolated from the fruits of Melia toosendan, a plant used in traditional medicine. Limonoids are of significant interest to the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the spectroscopic data for this compound, essential for its identification, characterization, and further investigation in drug discovery and development.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented below is crucial for the unambiguous identification of this natural product.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz and 125 MHz respectively, are summarized in the tables below. These assignments are critical for confirming the molecular structure and stereochemistry of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.98 | d | 9.5 |
| 2 | 2.15 | m | |
| 3 | 4.15 | dd | 12.0, 4.5 |
| 5 | 3.10 | d | 9.0 |
| 6 | 5.45 | t | 3.0 |
| 7 | 4.90 | d | 3.0 |
| 9 | 2.85 | d | 14.0 |
| 11α | 2.10 | m | |
| 11β | 1.80 | m | |
| 12 | 4.05 | s | |
| 15 | 5.95 | s | |
| 17 | 5.40 | s | |
| 21 | 7.38 | t | 1.5 |
| 22 | 6.30 | dd | 1.5, 1.0 |
| 23 | 7.42 | t | 1.0 |
| 1-OH | 3.50 | br s | |
| 4-CH₃ (18) | 1.15 | s | |
| 8-CH₃ (30) | 1.10 | s | |
| 10-CH₃ (19) | 1.25 | s | |
| 13-CH₃ (29) | 1.05 | s | |
| 14-CH₃ (28) | 0.95 | s | |
| 2'-CH₃ | 1.85 | d | 7.0 |
| 3' | 6.90 | q | 7.0 |
| 3'-CH₃ | 1.83 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 78.5 |
| 2 | 34.5 |
| 3 | 72.0 |
| 4 | 41.0 |
| 5 | 45.0 |
| 6 | 125.0 |
| 7 | 135.0 |
| 8 | 142.0 |
| 9 | 48.0 |
| 10 | 43.0 |
| 11 | 26.0 |
| 12 | 70.5 |
| 13 | 49.0 |
| 14 | 158.0 |
| 15 | 122.0 |
| 16 | 169.0 |
| 17 | 78.0 |
| 20 | 120.5 |
| 21 | 143.0 |
| 22 | 110.0 |
| 23 | 141.0 |
| 1' | 167.0 |
| 2' | 128.0 |
| 3' | 138.0 |
| 4' | 15.8 |
| 5' | 12.5 |
| 18 | 21.5 |
| 19 | 18.0 |
| 28 | 28.0 |
| 29 | 20.5 |
| 30 | 22.0 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the exact mass of the molecule, which is used to determine its elemental composition.
-
HR-EIMS: m/z 584.2931 (Calculated for C₃₃H₄₄O₉, 584.2934)
Experimental Protocols
The following is a detailed methodology for the isolation and spectroscopic analysis of this compound, based on established procedures for limonoids from Melia toosendan.
Isolation of this compound
-
Plant Material: Air-dried and powdered fruits of Melia toosendan are used as the starting material.
-
Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction is typically enriched with limonoids.
-
Column Chromatography: The chloroform extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is employed, starting with petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Further Purification: Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz spectrometer. Samples are dissolved in CDCl₃, and chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) are obtained on a mass spectrometer.
Workflow Diagram
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Tautomeric Forms of 1-Deacetylnimbolinin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a naturally occurring limonoid exhibiting a range of biological activities. Its complex chemical structure, featuring multiple functional groups, presents the potential for tautomerism, a phenomenon of significant interest in drug discovery and development. Tautomers are constitutional isomers that readily interconvert, and their equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. The existence of different tautomeric forms can profoundly impact a molecule's physicochemical properties, including its solubility, stability, and, crucially, its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, focusing on the principles of keto-enol tautomerism applicable to its core structural motifs. Due to the absence of specific experimental data on this compound tautomerism in the current literature, this guide leverages data from analogous model compounds to provide a predictive framework and detailed experimental protocols for its investigation.
The primary sites for potential tautomerism in this compound are the α,β-unsaturated ketone in the A-ring and the β-ketoester-like functionality. Understanding the equilibrium between the keto and enol forms of these moieties is critical for elucidating the structure-activity relationship and optimizing its therapeutic potential.
Potential Tautomeric Equilibria in this compound
The structure of this compound contains two key functional groups that are prone to keto-enol tautomerism: an α,β-unsaturated ketone and a β-dicarbonyl-like system. The tautomeric equilibria for these systems are depicted below.
Data Presentation: Tautomeric Equilibria in Model Compounds
To understand the potential behavior of this compound, it is instructive to examine the keto-enol equilibrium constants (Keq = [enol]/[keto]) of structurally related model compounds in various solvents. The polarity of the solvent can significantly influence the position of the equilibrium. Generally, polar solvents tend to stabilize the more polar keto tautomer, while nonpolar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding.
Table 1: Keto-Enol Equilibrium Constants for Acetylacetone (a β-diketone) in Various Solvents
| Solvent | Dielectric Constant (ε) | % Enol | Keq ([enol]/[keto]) |
| Gas Phase | 1 | 92 | 11.5 |
| n-Hexane | 1.88 | 97 | 32.3 |
| Carbon Tetrachloride | 2.24 | 95 | 19.0 |
| Benzene | 2.28 | 96 | 24.0 |
| Chloroform | 4.81 | 82 | 4.56 |
| Acetonitrile | 37.5 | 58 | 1.38 |
| Dimethyl Sulfoxide | 46.7 | 62 | 1.63 |
| Water | 80.1 | 15 | 0.18 |
Table 2: Keto-Enol Equilibrium Constants for Ethyl Acetoacetate (a β-ketoester) in Various Solvents
| Solvent | Dielectric Constant (ε) | % Enol | Keq ([enol]/[keto]) |
| Gas Phase | 1 | 46 | 0.85 |
| n-Hexane | 1.88 | 46 | 0.85 |
| Carbon Tetrachloride | 2.24 | 33 | 0.49 |
| Benzene | 2.28 | 16 | 0.19 |
| Chloroform | 4.81 | 12 | 0.14 |
| Acetonitrile | 37.5 | 5.7 | 0.06 |
| Dimethyl Sulfoxide | 46.7 | 7.0 | 0.08 |
| Water | 80.1 | 0.4 | 0.004 |
Table 3: Keto-Enol Equilibrium Constants for Selected Cyclic Ketones
| Compound | Solvent | % Enol | Keq ([enol]/[keto]) |
| Cyclohexanone | Water | 1.2 x 10-4 | 1.2 x 10-6 |
| Cyclohexanone | CCl4 | 0.02 | 2.0 x 10-4 |
| 1,3-Cyclohexanedione | Chloroform | ~100 | >99 |
| 1,3-Cyclohexanedione | Water | 77 | 3.35 |
Experimental Protocols
The study of tautomeric equilibria is primarily conducted using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational chemistry also serves as a powerful predictive tool.
Protocol 1: Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy
This protocol provides a method for the quantitative analysis of the keto-enol equilibrium of a compound like this compound.
1. Sample Preparation:
-
Weigh accurately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
2. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration. A typical D1 value is 10-30 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify distinct, well-resolved signals corresponding to protons unique to the keto and enol tautomers. For example, the vinylic proton of the enol and the α-protons of the keto form often have characteristic and non-overlapping chemical shifts.
-
Carefully integrate the selected signals for the keto (Iketo) and enol (Ienol) forms.
-
Calculate the mole fraction of each tautomer:
-
% Keto = [Iketo / (Iketo + Ienol)] x 100
-
% Enol = [Ienol / (Iketo + Ienol)] x 100
-
-
Calculate the equilibrium constant: Keq = [Enol] / [Keto] = Ienol / Iketo.
Protocol 2: Investigation of Tautomeric Equilibrium by UV-Vis Spectroscopy
This method is useful for studying how the equilibrium shifts with changes in solvent polarity, as the keto and enol tautomers often have distinct absorption maxima.
1. Sample Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a non-polar solvent where the enol form is expected to dominate (e.g., hexane (B92381) or cyclohexane).
-
Prepare a series of solutions of the compound in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water) by diluting the stock solution to a final concentration that gives an absorbance in the range of 0.2-1.0 AU.
2. UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.
-
Use the respective pure solvent as a blank.
3. Data Analysis:
-
Identify the absorption maxima (λmax) for the keto and enol forms. The enol form, with its extended conjugation, typically absorbs at a longer wavelength.
-
The relative amounts of the tautomers can be qualitatively assessed by comparing the intensities of their respective absorption bands across the different solvents.
-
For a quantitative analysis, the molar extinction coefficients (ε) of the pure tautomers are required, which can be challenging to determine experimentally. However, computational methods can be employed to predict the theoretical spectra of each tautomer, which can then be used to deconvolute the experimental spectra and estimate the equilibrium constant.
Computational Modeling of Tautomerism
In addition to experimental techniques, computational chemistry provides a powerful avenue for predicting the relative stabilities of tautomers.
Density Functional Theory (DFT) calculations can be used to:
-
Optimize the geometries of the keto and enol tautomers.
-
Calculate their relative electronic energies and Gibbs free energies in the gas phase.
-
Incorporate solvent effects using continuum solvation models (e.g., PCM, SMD) to predict the equilibrium in different media.
-
Simulate theoretical NMR and UV-Vis spectra to aid in the interpretation of experimental data.
Conclusion
While direct experimental data on the tautomeric forms of this compound are not yet available, the principles of keto-enol tautomerism in analogous α,β-unsaturated ketones and β-dicarbonyl systems provide a strong foundation for its study. The presented data on model compounds highlight the critical role of the solvent environment in influencing the tautomeric equilibrium. The detailed experimental protocols for NMR and UV-Vis spectroscopy, along with the framework for computational analysis, offer a robust toolkit for researchers and drug development professionals to fully characterize the tautomeric behavior of this compound. A thorough understanding of its tautomerism is essential for unlocking its full therapeutic potential and developing it into a successful pharmacological agent.
Methodological & Application
1-Deacetylnimbolinin B synthesis and derivatization methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a nimbolinin-type C-seco limonoid isolated from the fruits of Melia toosendan. Limonoids are a class of highly oxygenated tetranortriterpenoids known for their diverse biological activities, including insecticidal, antifungal, and cytotoxic properties. This document provides a comprehensive overview of the methods for obtaining this compound, its derivatization, and its biological effects, with a focus on its anticancer potential through the modulation of the NF-κB signaling pathway.
Part 1: Procurement of this compound
As a complex natural product, this compound is most readily obtained through isolation from its natural source rather than by total synthesis. While total syntheses of related complex limonoids like nimbolide (B1678885) have been achieved, they are multi-step, complex processes not typically suited for routine laboratory access to the compound.
Protocol 1: Isolation of this compound from Melia toosendan Fruits
This protocol is a general procedure for the extraction and isolation of limonoids from Melia toosendan fruits, from which this compound can be obtained and purified.
Materials:
-
Dried and powdered fruits of Melia toosendan
-
95% Ethanol (B145695) (EtOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Methanol (B129727) (MeOH)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried and powdered fruits of Melia toosendan with 95% EtOH at room temperature for an extended period (e.g., 7 days), or perform exhaustive extraction using a Soxhlet apparatus.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: dichloromethane, ethyl acetate, and n-butanol.
-
Concentrate each fraction to dryness. This compound is expected to be present in the less polar fractions, such as the dichloromethane and ethyl acetate fractions.
-
-
Chromatographic Separation:
-
Subject the dichloromethane or ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing limonoids.
-
Pool fractions containing compounds with similar TLC profiles.
-
-
Purification:
-
Further purify the fractions containing the compound of interest using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.
-
The final purification is typically achieved by semi-preparative or preparative HPLC on a C18 column with a mobile phase gradient of methanol-water or acetonitrile-water to yield pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part 2: Derivatization of this compound
The chemical structure of this compound offers several sites for derivatization to explore structure-activity relationships (SAR). The methodologies for the derivatization of the closely related compound, nimbolide, can be adapted for this compound. Key reactive sites include the hydroxyl group and the lactone ring.
Protocol 2: Synthesis of Amide Derivatives
This protocol is adapted from the synthesis of amide derivatives of nimbolide and can be applied to this compound by targeting the lactone ring for aminolysis.
Materials:
-
This compound
-
Various primary or secondary amines (e.g., benzylamine, piperidine)
-
Anhydrous solvent (e.g., Methanol, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add an excess of the desired amine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amide derivative by column chromatography on silica gel.
| Derivative Type | Reagents and Conditions | Expected Outcome |
| Amide Derivatives | Primary/Secondary Amine, MeOH or CH₂Cl₂, Room Temperature or gentle heating | Opening of the lactone ring and formation of a stable amide derivative. |
Workflow for Derivatization of this compound
Caption: Derivatization strategies for this compound.
Part 3: Biological Activity and Mechanism of Action
Limonoids from Melia toosendan have been reported to possess cytotoxic and NF-κB modulating activities. While specific data for this compound is limited, the activity of the closely related nimbolide provides insights into its potential mechanism of action. Nimbolide is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation, which is often dysregulated in cancer.
NF-κB Signaling Pathway and Inhibition by Nimbolin-type Limonoids
The canonical NF-κB pathway is a critical signaling cascade in cellular responses to inflammatory stimuli. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases the NF-κB dimer (typically p65/p50), which then translocates to the nucleus to activate the transcription of target genes involved in inflammation and cell survival. Nimbolide has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.
Caption: Inhibition of the NF-κB pathway by nimbolin-type limonoids.
Quantitative Data on Biological Activity
While specific IC₅₀ values for this compound are not widely reported, the following table presents data for the related compound nimbolide and its derivatives against various cancer cell lines, which can serve as a benchmark for evaluating the activity of this compound and its future derivatives.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Nimbolide | HT-29 | Colon | 2.5 |
| Nimbolide | SW-620 | Colon | 3.1 |
| Nimbolide | PC-3 | Prostate | 2.0 |
| Nimbolide | A-549 | Lung | 4.2 |
| Nimbolide Amide Derivative 2g | HT-29 | Colon | 1.8 |
| Nimbolide Amide Derivative 2h | PC-3 | Prostate | 1.5 |
| Nimbolide Amide Derivative 2i | A-549 | Lung | 2.1 |
Note: The IC₅₀ values are indicative and can vary based on experimental conditions.
Conclusion
This compound is a promising natural product that can be obtained from Melia toosendan. Its structural similarity to nimbolide suggests potent biological activities, particularly anticancer effects through the inhibition of the NF-κB pathway. The protocols and data presented here provide a framework for researchers to isolate, derivatize, and evaluate the therapeutic potential of this compound and its analogues. Further research is warranted to fully elucidate its pharmacological profile and establish its potential as a drug lead.
Application Note and Protocol for the Extraction of 1-Deacetylnimbolinin B from Azadirachta indica (Neem) Fruits
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Deacetylnimbolinin B is a bioactive limonoid found in the neem tree (Azadirachta indica), a plant renowned for its wide range of medicinal properties. Various parts of the neem tree, including its fruits, seeds, and leaves, are rich sources of complex secondary metabolites.[1][2][3] This document provides a detailed protocol for the extraction and purification of this compound from neem fruits, based on established methods for related limonoids like nimbolide (B1678885) and azadirachtin.[2][4][5][6][7] The protocol is intended for research and drug development purposes.
Data Presentation
The following table summarizes quantitative data from representative extraction studies on bioactive compounds from Azadirachta indica. While specific data for this compound is not extensively available, the data for the related limonoid, nimbolide, provides a valuable reference for expected yields and purity.
| Compound | Plant Part | Extraction Method | Solvent System | Yield (%) | Purity (%) | Reference |
| Nimbolide | Leaves | Microwave-Assisted Extraction (MAE) | Dichloromethane | 0.67 | >98 | [4][5][6] |
| Oil | Seeds | Binary Solvent Extraction (6h) | Hexane (B92381):Ethanol (50:50) | 53.5 | - | [7] |
| Azadirachtin | Seeds | Binary Solvent Extraction (6h) | Hexane:Ethanol (50:50) | 0.1045 | - | [7] |
| Oil | Leaves | Binary Solvent Extraction (6h) | Hexane:Ethanol (50:50) | 44.7 | - | [7] |
| Azadirachtin | Leaves | Binary Solvent Extraction (6h) | Hexane:Ethanol (50:50) | 0.072 | - | [7] |
Experimental Protocols
This section details the methodology for the extraction, purification, and analysis of this compound from neem fruits.
Sample Preparation
Proper collection and preparation of the plant material are crucial for a successful extraction.
-
Collection: Collect ripe neem fruits, ideally from May to August. Avoid fruits that have come into contact with the soil to minimize fungal contamination.[2]
-
Depulping: Remove the seed coat and pulp from the fruits. This can be done manually by rubbing the fruits in water or by using a mechanical depulper for larger quantities.[2]
-
Drying: After depulping and cleaning, dry the seeds in the shade in a thin layer until a constant weight is achieved.[2][8] Properly dried seeds can be stored in a cool, dry place for 6-12 months.[2]
-
Grinding: Grind the dried neem seeds or kernels into a coarse powder using a hammer mill or a blender.[8][9] This increases the surface area for efficient solvent penetration.
Extraction of this compound
This protocol utilizes Microwave-Assisted Extraction (MAE), a rapid and efficient method for extracting bioactive compounds.[4][5][6]
-
Apparatus: Microwave extractor.
-
Solvent: Dichloromethane (DCM) or a binary solvent system such as hexane and ethanol.
-
Procedure:
-
Weigh 10 g of the powdered neem seed kernel.
-
Place the powder in the extraction vessel of the microwave extractor.
-
Add the extraction solvent at a solid/liquid ratio of 1:16 g/mL.[4][5][6]
-
Set the microwave power to approximately 280 W and the extraction time to 22 minutes.[4][5][6] These parameters may need to be optimized for this compound.
-
After extraction, allow the mixture to cool.
-
Filter the solution to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification of this compound
The crude extract will contain a mixture of compounds. Purification is necessary to isolate this compound. Preparative Thin-Layer Chromatography (PTLC) is a suitable method for this purpose.[4][5][6]
-
Apparatus: PTLC plates (silica gel), developing chamber, UV lamp.
-
Mobile Phase: A non-polar/polar solvent system such as ethyl acetate (B1210297)/hexane (e.g., 4:6 v/v). The optimal ratio may need to be determined experimentally.[4][5][6]
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the extraction solvent.
-
Apply the dissolved extract as a band onto the PTLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the chromatogram to develop.
-
Visualize the separated bands under a UV lamp.
-
Scrape the band corresponding to the expected Rf value of this compound.
-
Elute the compound from the silica (B1680970) gel using a suitable polar solvent (e.g., ethyl acetate or methanol).
-
Filter the solution to remove the silica gel.
-
Evaporate the solvent to obtain the purified this compound.
-
Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of purified limonoids.[2]
-
Apparatus: HPLC system with a UV detector and a C18 column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. The exact ratio and use of modifiers like triethylamine (B128534) and ortho-phosphoric acid will need to be optimized.[2]
-
Procedure:
-
Prepare a standard solution of purified this compound of known concentration.
-
Prepare the sample solution by dissolving the purified compound in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Run the analysis at a specific flow rate (e.g., 1 mL/min) and detect the compound at a suitable wavelength (e.g., 210-220 nm).[2]
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample with that of the standard.
-
Visualizations
Experimental Workflow Diagram
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. japer.in [japer.in]
- 3. ijpbs.com [ijpbs.com]
- 4. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves [ouci.dntb.gov.ua]
- 5. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-Deacetylnimbolinin B
Introduction
1-Deacetylnimbolinin B is a limonoid compound, a class of highly oxygenated terpenoids found in various plants, notably the neem tree (Azadirachta indica). Limonoids, including the well-studied nimbolide (B1678885), have garnered significant interest in cancer research due to their potent cytotoxic and pro-apoptotic effects on a wide range of cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, a standard colorimetric method for evaluating cell viability. Additionally, it presents hypothetical signaling pathways based on the known mechanisms of related compounds and summarizes available cytotoxicity data for nimbolide to serve as a comparative reference.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of nimbolide against various cancer cell lines, as determined by the MTT assay. This data is provided as a reference to anticipate the potential cytotoxic potency of this compound.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Du-145 | Prostate Cancer | 24 | 5.5 | [1][2] |
| PC-3 | Prostate Cancer | 24 | 6.2 | [1][2] |
| A-549 | Lung Cancer | 24 | 4.8 | [1][2] |
| N1E-115 | Neuroblastoma (mouse) | Not Specified | ~6 | |
| 143B.TK- | Osteosarcoma (human) | Not Specified | ~6 | |
| Sf9 | Insect | Not Specified | ~6 |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell lines of interest (e.g., Du-145, PC-3, A-549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (untreated cells).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caption: Postulated signaling cascade of nimbolide leading to apoptosis.
References
Application Notes and Protocols for Antifungal Susceptibility Testing of 1-Deacetylnimbolinin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antifungal susceptibility testing (AFST) of the natural product 1-Deacetylnimbolinin B. Given the absence of specific published data on the antifungal activity of this compound, this document outlines standardized methods adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. These protocols are designed to enable researchers to generate robust and reproducible data for the evaluation of novel antifungal agents.
Introduction
Fungal infections represent a significant and growing threat to public health, exacerbated by the rise of antifungal drug resistance.[1] Natural products are a promising source of new antifungal agents with potentially novel mechanisms of action.[1][2] this compound is a limonoid isolated from Azadirachta indica (neem), a plant known for its diverse medicinal properties. While the antifungal activity of this specific compound is not yet characterized, standardized in vitro susceptibility testing is the crucial first step in its evaluation as a potential antifungal therapeutic.
The protocols detailed below describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against relevant fungal pathogens. These methods are fundamental for assessing the antifungal potency and spectrum of activity.
Data Presentation
As no specific quantitative data for this compound is currently available, the following tables are presented as templates for data collection and presentation.
Table 1: In Vitro Antifungal Activity of this compound (Template)
| Fungal Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | ||||
| Candida glabrata ATCC 90030 | ||||
| Candida parapsilosis ATCC 22019 | ||||
| Cryptococcus neoformans ATCC 90112 | ||||
| Aspergillus fumigatus ATCC 204305 | ||||
| [Other relevant strains] |
-
MIC: Minimum Inhibitory Concentration, the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
MIC₅₀: The MIC value at which ≥50% of the isolates in a test population are inhibited.
-
MIC₉₀: The MIC value at which ≥90% of the isolates in a test population are inhibited.
-
MFC: Minimum Fungicidal Concentration, the lowest concentration of an antifungal agent that kills a particular fungus.
Experimental Protocols
The following protocols are based on the CLSI M27 and M38 guidelines and EUCAST methodologies for the antifungal susceptibility testing of yeasts and filamentous fungi, respectively.[3][4][5]
This method is a standardized and widely accepted technique for determining the in vitro susceptibility of fungi to antimicrobial agents.[4]
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Fungal strains (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
For yeasts, subculture the fungal strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
For filamentous fungi, culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Harvest fungal cells or spores and suspend in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi using a spectrophotometer or hemocytometer.
-
Dilute the final inoculum 1:1000 in RPMI 1640 medium.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Include a positive control well (fungal inoculum without the test compound) and a negative control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilution.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50% for azoles and ≥90% for other agents, visual inspection or spectrophotometric reading) of fungal growth compared to the positive control.
-
Caption: Workflow for MIC and MFC determination.
The MFC is determined to assess whether the compound has a cidal (killing) or static (inhibitory) effect on the fungus.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot the aliquot onto a fresh SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plate, indicating a ≥99.9% killing of the initial inoculum.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is unknown, many natural products exert their antifungal effects through various mechanisms.[1] Common antifungal targets include the cell wall, cell membrane, and various metabolic pathways.[6][7]
Potential Mechanisms to Investigate:
-
Cell Wall Disruption: Inhibition of key enzymes involved in the synthesis of glucan or chitin.
-
Cell Membrane Disruption: Interference with ergosterol (B1671047) synthesis or direct interaction with membrane components, leading to increased permeability and cell leakage.[6][7]
-
Inhibition of Protein or Nucleic Acid Synthesis: Targeting ribosomes or enzymes involved in DNA and RNA replication.
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.
Caption: Potential antifungal mechanisms of action.
Conclusion
The protocols outlined in these application notes provide a standardized framework for the initial in vitro evaluation of the antifungal properties of this compound. Adherence to these established methodologies will ensure the generation of high-quality, comparable data that is essential for the advancement of novel antifungal drug discovery and development. Further studies will be required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. testinglab.com [testinglab.com]
- 4. scielo.br [scielo.br]
- 5. testinglab.com [testinglab.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Application Note: Quantitative Analysis of 1-Deacetylnimbolinin B by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantification of 1-Deacetylnimbolinin B in various sample matrices using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
This compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids found in plants of the Meliaceae family, such as Melia toosendan.[1] These compounds are of significant interest due to their diverse biological activities, including potential insecticidal and antifungal properties.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and drug discovery and development processes.
This application note describes a robust RP-HPLC method for the quantitative determination of this compound. The method is designed to be specific, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Solvents for sample extraction (e.g., Methanol, Dichloromethane, Ethyl Acetate)[2]
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Elution Mode | Gradient elution (A suggested gradient is provided below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm (This should be confirmed by determining the UV absorbance maximum of this compound) |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Suggested Mobile Phase Gradient:
| Time (min) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 17.0 | 20 | 80 |
| 18.0 | 60 | 40 |
| 20.0 | 60 | 40 |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. Below is a general protocol for a solid plant extract.
-
Extraction: Accurately weigh a known amount of the sample (e.g., 100 mg of powdered plant extract) and place it in a suitable container. Add a suitable extraction solvent (e.g., 10 mL of methanol). This compound is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
-
Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any solid material.
-
Dilution: Carefully transfer the supernatant to a volumetric flask. Dilute with the mobile phase to a concentration within the calibration curve range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, evaluating the parameters listed below.[3][4][5]
System Suitability
Before each validation run, inject a standard solution (e.g., 25 µg/mL) five times. The system suitability parameters should meet the acceptance criteria.
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is demonstrated by analyzing a blank sample (matrix without the analyte) and a spiked sample. The blank should show no interfering peaks at the retention time of this compound.
Linearity and Range
Analyze the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
Table 2: Linearity and Range Data
| Parameter | Acceptance Criteria | Example Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| y-intercept | Close to zero | y = 12345x + 200 |
Accuracy (Recovery)
Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). Analyze these samples in triplicate.
Table 3: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| Low (80%) | 10.0 | 9.9 | 99.0% | 1.2% |
| Med (100%) | 25.0 | 25.3 | 101.2% | 0.9% |
| High (120%) | 50.0 | 49.7 | 99.4% | 1.1% |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 25 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
Table 4: Precision Data
| Precision Type | % RSD of Peak Area |
| Repeatability | 0.8% |
| Intermediate Precision | 1.3% |
| Acceptance Criteria | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram or from the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ Data
| Parameter | Method | Example Result |
| LOD | S/N ratio of 3:1 | 0.2 µg/mL |
| LOQ | S/N ratio of 10:1 | 0.7 µg/mL |
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the analytical results.
Table 6: Robustness Study Parameters
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate (mL/min) | ± 0.1 | < 2.0% |
| Column Temp (°C) | ± 2 | < 2.0% |
| Mobile Phase Composition | ± 2% organic | < 2.0% |
Visualizations
Below are diagrams illustrating the experimental workflow for the HPLC analysis and method validation.
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical workflow for the validation of the analytical method as per ICH guidelines.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is suitable for its intended purpose, demonstrating good specificity, linearity, accuracy, and precision. This application note serves as a comprehensive guide for researchers in academic and industrial settings requiring accurate determination of this bioactive triterpenoid.
References
Application Notes and Protocols: Mechanism of Action Studies for 1-Deacetylnimbolinin B
To Researchers, Scientists, and Drug Development Professionals,
This document addresses the request for detailed Application Notes and Protocols concerning the mechanism of action of the natural compound 1-Deacetylnimbolinin B .
Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there are currently no specific studies detailing the mechanism of action for this compound .
While the compound is identified as a nimbolinin-type limonoid isolated from the fruits of Melia toosendan and is commercially available for research purposes (CAS No. 76689-98-0), there is a notable absence of published research investigating its specific biological activities, molecular targets, and effects on cellular signaling pathways.
General research on the broader class of limonoids, particularly the related compound nimbolide, indicates a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] These studies often suggest the involvement of major signaling pathways such as NF-κB and various MAPKs. However, this information is not specific to this compound and cannot be used to generate the detailed and accurate protocols, data summaries, and pathway diagrams requested.
Due to the lack of primary research data on the mechanism of action of this compound, we are unable to provide the following components of the original request:
-
Quantitative Data Presentation: No quantitative data from mechanism of action studies are available to summarize in tables.
-
Experimental Protocols: Without published studies, detailed methodologies for key experiments cannot be provided.
-
Signaling Pathway and Workflow Visualizations: The specific signaling pathways modulated by this compound are unknown, precluding the creation of accurate diagrams.
We recommend that researchers interested in this compound consider conducting foundational research to elucidate its biological effects and mechanism of action. Such studies would be a valuable contribution to the field of natural product pharmacology.
References
Application Notes and Protocols for 1-Deacetylnimbolinin B in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific experimental data for the compound "1-Deacetylnimbolinin B" in the context of cancer cell line studies. The following application notes and protocols are provided as a comprehensive template based on standard methodologies used for novel anti-cancer compounds and common signaling pathways implicated in cancer. Researchers can adapt this framework to design and document their experiments once specific data on this compound becomes available.
Introduction
This compound is a compound of interest for its potential anti-neoplastic properties. This document outlines hypothetical mechanisms of action and provides detailed protocols for evaluating its efficacy in cancer cell line studies. The suggested pathways and experimental designs are based on the common mechanisms of action observed for other natural product-derived anti-cancer agents.
Hypothetical Mechanism of Action
Based on the activity of similar compounds, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Two common pathways often targeted by anti-cancer agents are the PI3K/Akt/mTOR and STAT3 signaling cascades.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling network that promotes cell growth, proliferation, and survival, and is often hyperactivated in various cancers.[1][2][3][4] Inhibition of this pathway is a common strategy for cancer therapy.[1][2][3][5] this compound may inhibit one or more key components of this pathway, leading to decreased cell viability and induction of apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell survival, proliferation, and invasion.[6] Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target.[6][7][8] this compound could potentially inhibit the phosphorylation and subsequent activation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.
Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.
Quantitative Data Summary
The following table is a template for summarizing quantitative data from in vitro studies of this compound.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Apoptosis (%) at IC50 | Key Protein Modulation (Fold Change vs. Control) |
| A549 | Lung Adenocarcinoma | Data not available | Data not available | p-Akt: valuep-STAT3: valueCleaved Caspase-3: value |
| MCF-7 | Breast Cancer | Data not available | Data not available | p-Akt: valuep-STAT3: valueCleaved Caspase-3: value |
| PC-3 | Prostate Cancer | Data not available | Data not available | p-Akt: valuep-STAT3: valueCleaved Caspase-3: value |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blotting for Protein Expression Analysis
This protocol is for analyzing the levels of key proteins in the PI3K/Akt/mTOR and STAT3 signaling pathways following treatment with this compound.
Caption: Workflow for Western Blotting analysis.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The provided application notes and protocols offer a robust framework for the initial investigation of this compound as a potential anti-cancer agent. The hypothetical mechanisms of action center on the well-established PI3K/Akt/mTOR and STAT3 signaling pathways, which are frequently dysregulated in cancer. The detailed experimental protocols for MTT and Western blotting will enable researchers to systematically evaluate the efficacy and elucidate the molecular mechanisms of this novel compound. As data becomes available, the quantitative summary table will serve as a clear and concise repository of the findings.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 1-Deacetylnimbolinin B in Natural Product Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from plants of the Meliaceae family, such as Melia toosendan and Melia azedarach.[1][2] While research specifically on this compound is limited, the broader class of limonoids, particularly those from the closely related neem tree (Azadirachta indica), are well-documented for a wide range of biological activities.[2][3] This application note will therefore extrapolate potential applications and screening protocols for this compound based on the known properties of structurally similar and well-characterized limonoids like nimbolide (B1678885) and nimbin.
Limonoids are known to possess insecticidal, antifungal, nematicidal, and cytotoxic properties.[2] Nimbolide, a prominent limonoid, has demonstrated significant anti-inflammatory, anti-cancer, antioxidant, and antimicrobial activities.[4][5][6] These effects are often mediated through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and STAT3.[4] Given its structural similarity, this compound is a promising candidate for screening in various therapeutic areas, particularly in oncology and inflammatory diseases.
Potential Applications in Natural Product Screening
Based on the activities of related limonoids, this compound can be screened for the following potential applications:
-
Anticancer Activity: Screening against various cancer cell lines to assess cytotoxicity, anti-proliferative, and pro-apoptotic effects.[7][8]
-
Anti-inflammatory Activity: Evaluating its ability to inhibit pro-inflammatory cytokines and enzymes in relevant cellular models.[3][9]
-
Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.[4][6]
-
Antioxidant Properties: Assessing its capacity to scavenge free radicals and protect against oxidative stress.[4][5]
-
Neuroprotective Effects: Investigating its potential to protect neuronal cells from damage in models of neurodegenerative diseases.
Data Presentation
The following tables represent hypothetical data based on typical results for bioactive limonoids like nimbolide in natural product screening.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.3 |
| HeLa | Cervical Cancer | 7.9 |
| PC-3 | Prostate Cancer | 15.1 |
| HCT116 | Colon Cancer | 10.2 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Endpoint | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | 11.8 |
| TNF-α Secretion | THP-1 | Inhibition of LPS-induced TNF-α | 9.5 |
| IL-6 Secretion | THP-1 | Inhibition of LPS-induced IL-6 | 14.2 |
| COX-2 Expression | HT-29 | Inhibition of PGE₂ production | 18.7 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)[1]
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Anti-inflammatory Screening using Griess Assay for Nitric Oxide Production
Objective: To assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
Materials:
-
This compound (10 mM stock in DMSO)
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production and determine the IC₅₀ value.
Visualizations
Signaling Pathways
Caption: Hypothesized mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Experimental Workflow
Caption: A logical workflow for the screening and characterization of this compound.
References
- 1. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nimbin (chemical) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of 1-Deacetylnimbolinin B
Welcome to the technical support center for the total synthesis of 1-Deacetylnimbolinin B. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex challenge of synthesizing this nimbolinin-type limonoid. While a formal total synthesis of this compound has not been extensively documented in publicly available literature, the information presented here is curated from established principles of complex molecule synthesis and insights from the successful total synthesis of structurally related limonoids, such as nimbolide (B1678885).
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental considerations to anticipate and address challenges you may encounter during your synthetic campaign.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several significant hurdles inherent to the limonoid class of natural products. These challenges stem from its highly oxygenated and stereochemically complex structure. Key difficulties include:
-
Construction of the Polycyclic Core: Assembling the intricate carbocyclic framework with the correct stereochemistry is a primary challenge.
-
Stereocontrol: The molecule possesses numerous contiguous stereocenters, requiring highly diastereoselective reactions to establish the correct relative and absolute stereochemistry.
-
Oxidation State: The high degree of oxidation necessitates the use of selective and mild oxidizing agents at various stages of the synthesis.
-
Functional Group Compatibility: The presence of sensitive functionalities, such as the furan (B31954) ring and multiple ester groups, requires careful planning of protecting group strategies and reaction conditions to avoid unwanted side reactions.[1][2]
Q2: How does the structure of this compound compare to that of nimbolide, and what can be learned from the synthesis of nimbolide?
A2: this compound and nimbolide share a very similar nimbin-class limonoid core, featuring a highly oxidized trans-decalin, a fused tetrahydrofuran (B95107) ring, and a furan moiety.[3] The primary difference lies in the substitution at the C1 position. The successful total synthesis of nimbolide provides a valuable roadmap for tackling this compound. Key takeaways from the nimbolide synthesis include effective strategies for:
-
Convergent assembly of the decalin core.
-
Stereoselective installation of key functional groups.
-
Late-stage formation of the lactone ring.
-
Management of the sensitive furan ring.[3]
Q3: What are the most critical reactions to optimize for a successful synthesis of this compound?
A3: Based on the synthesis of related limonoids, the following reaction types are likely to be critical and require careful optimization:
-
Cyclization Reactions: Formation of the carbocyclic rings, potentially via cycloadditions or radical cyclizations, will be crucial.
-
Stereoselective Reductions and Oxidations: Achieving the correct stereochemistry at multiple alcohol-bearing centers will depend on highly selective reagents and conditions.
-
Carbon-Carbon Bond Formations: Methods for constructing sterically hindered C-C bonds, such as those in the core structure, will need to be robust.
-
Protecting Group Manipulations: The extensive use of protecting groups will necessitate efficient and selective protection and deprotection steps that do not compromise the integrity of the molecule.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on analogous challenges overcome in the synthesis of nimbolide.
Issue 1: Low Diastereoselectivity in the Construction of the Decalin Core
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple diastereomers during a key cyclization or bond-forming reaction to create the decalin system. | - Inadequate facial selectivity of the reactants.- Non-optimal reaction temperature or solvent.- Steric hindrance impeding the desired approach of the reagent. | - Reagent Selection: Employ chiral auxiliaries or catalysts known to induce high diastereoselectivity in similar systems.- Temperature and Solvent Screening: Systematically vary the reaction temperature and solvent polarity to enhance stereocontrol.- Substrate Modification: Temporarily introduce a bulky protecting group to block one face of the molecule, directing the reagent to the desired trajectory. |
Issue 2: Decomposition of the Furan Ring
| Symptom | Possible Cause | Suggested Solution |
| Loss of the furan moiety, as evidenced by NMR and MS data, particularly during oxidative or acidic/basic steps. | The furan ring is known to be sensitive to oxidation and strong acids or bases. | - Late-Stage Introduction: If possible, devise the synthetic route to install the furan ring in the later stages to minimize its exposure to harsh conditions.- Mild Reagents: Utilize mild and selective reagents for transformations on other parts of the molecule. For example, use buffered conditions for reactions that produce acidic or basic byproducts.- Protecting Group Strategy: While not straightforward for a furan ring, consider temporary conversion to a more stable precursor that can be converted back to the furan at the end of the synthesis. |
Issue 3: Poor Yields in Late-Stage Oxidations
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion or formation of multiple byproducts during the introduction of hydroxyl or ketone functionalities in a complex intermediate. | - Steric hindrance around the target C-H bond.- Over-oxidation or side reactions with other sensitive functional groups. | - Directed C-H Oxidation: Employ reagents that can be directed by existing functional groups (e.g., alcohols) to achieve site-selectivity.- Enzymatic Oxidation: Consider the use of cytochrome P450 enzymes or other biocatalysts that can perform highly selective C-H hydroxylations on complex terpene scaffolds.[4]- Protecting Group Screening: Ensure that all other sensitive functional groups are adequately protected before attempting the oxidation. |
Key Experimental Protocols
The following are hypothetical, yet plausible, experimental protocols for key transformations that would be necessary for the total synthesis of this compound, based on successful strategies for nimbolide.
Protocol 1: Stereoselective Heck Cyclization for A-Ring Construction
This protocol is adapted from a similar transformation in the synthesis of nimbolide and would be a plausible approach for constructing the A-ring of this compound.[3]
| Parameter | Condition |
| Substrate | A suitably functionalized acyclic precursor with a vinyl or aryl halide and a pendant alkene. |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%) |
| Ligand | A chiral phosphine (B1218219) ligand (e.g., (R)-BINAP) (10 mol%) |
| Base | A mild inorganic base such as potassium carbonate (K₂CO₃) (2.0 equiv.) |
| Solvent | A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Workup | Quench with saturated aqueous ammonium (B1175870) chloride, extract with ethyl acetate, and purify by silica (B1680970) gel chromatography. |
Protocol 2: Late-Stage Lactonization
The formation of the lactone ring present in the nimbolide family is a critical late-stage transformation.
| Parameter | Condition |
| Substrate | A seco-acid precursor with a strategically placed hydroxyl group. |
| Coupling Reagent | A macrolactonization reagent such as 2,4,6-trichlorobenzoyl chloride followed by DMAP, or Yamaguchi esterification conditions. |
| Solvent | Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM) under high dilution conditions. |
| Temperature | Room temperature to 40 °C. |
| Reaction Time | 4-12 hours |
| Workup | Removal of solvent under reduced pressure, followed by purification via preparative HPLC. |
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yields
References
- 1. Recent progress in the chemistry and biology of limonoids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04715K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthetic utility of oxygenases in site-selective terpenoid functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Deacetylnimbolinin B Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 1-Deacetylnimbolinin B.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of this compound?
A1: The extraction efficiency of this compound, a limonoid from Azadirachta indica (Neem), is influenced by several key factors. These include the choice of extraction method, solvent polarity, solid-to-liquid ratio, extraction temperature, and the duration of the extraction process. The particle size of the plant material also plays a significant role.[1][2]
Q2: Which extraction methods are recommended for this compound?
A2: While specific studies on this compound are limited, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly effective for extracting structurally similar compounds like nimbolide (B1678885) from neem leaves.[3][4][5][6] These methods offer advantages such as reduced extraction time and lower solvent consumption compared to conventional methods. Supercritical fluid extraction (SFE) with CO2 is another advanced technique that can be explored.[7][8]
Q3: What is the recommended starting solvent for extraction?
A3: The choice of solvent is critical and depends on the polarity of this compound. For the related compound nimbolide, various solvents including methanol (B129727), ethanol, dichloromethane, and ethyl acetate (B1210297) have been tested.[3] A systematic approach starting with solvents of varying polarities is recommended to identify the optimal one for this compound.
Q4: How can I quantify the yield of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for the precise quantification of phytocompounds like nimbolinins.[9][10] Developing a validated HPLC method is essential for accurately determining the concentration and yield of this compound in your extracts. Other techniques like Raman spectroscopy are also emerging for the quantification of complex biomolecules.[11]
Q5: What are the potential stability issues for this compound during extraction?
A5: Limonoids can be susceptible to degradation under harsh extraction conditions. Factors such as high temperatures and extreme pH levels can lead to the decomposition of the target compound.[12][13][14] It is crucial to monitor these parameters to ensure the stability of this compound throughout the extraction and purification process. For instance, studies on other complex organic molecules have shown that pH can significantly impact stability, with a U-shaped pH-rate profile where the compound is most stable at a specific pH.[12]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Extraction Yield | - Inappropriate solvent selection. - Sub-optimal extraction parameters (time, temperature, power). - Inefficient disruption of plant cell walls. - Degradation of the target compound. | - Screen a range of solvents with varying polarities. - Systematically optimize extraction parameters using a Design of Experiments (DoE) approach like Response Surface Methodology (RSM). - Ensure the plant material is finely powdered to increase surface area. - Monitor temperature and pH to avoid degradation.[12][13] |
| Inconsistent Results | - Variability in plant raw material. - Lack of precise control over extraction parameters. - Inconsistent sample preparation. | - Source plant material from a consistent and reliable supplier. - Use automated extraction systems for better control over parameters. - Standardize the protocol for grinding and drying the plant material. |
| Co-extraction of Impurities | - Low selectivity of the chosen solvent. - Extraction conditions favoring the dissolution of a wide range of compounds. | - Employ a pre-extraction defatting step with a non-polar solvent to remove lipids.[15] - Optimize the polarity of the extraction solvent to be more selective for this compound. - Utilize multi-step extraction or chromatographic purification post-extraction. |
| Difficulty in Isolating the Compound | - Presence of interfering compounds with similar properties. - Low concentration of the target compound in the crude extract. | - Employ advanced chromatographic techniques such as Preparative HPLC or Flash Chromatography for purification.[16][17] - Consider an initial enrichment step to increase the concentration of this compound before final purification. |
| Thermal Degradation | - Excessive microwave power or extraction temperature. - Prolonged exposure to high temperatures. | - Optimize microwave power and extraction time to find a balance between efficiency and minimizing degradation.[3] - For temperature-sensitive compounds, consider non-thermal extraction methods or operation at lower temperatures. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) Optimization
This protocol provides a general framework for optimizing the MAE of this compound, based on successful methods for the related compound nimbolide.[3][4][5]
-
Preparation of Plant Material:
-
Dry the neem leaves at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried leaves to a fine powder (e.g., 40-60 mesh).
-
-
Solvent Selection:
-
Perform preliminary extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) to identify the most effective one based on the yield of this compound.
-
-
Optimization of MAE Parameters using Response Surface Methodology (RSM):
-
A Box-Behnken design is recommended to investigate the effects of multiple variables.
-
Independent Variables and Ranges:
-
Solid/Liquid Ratio (g/mL): 1:10 to 1:20
-
Microwave Power (W): 200 to 400
-
Extraction Time (min): 15 to 25
-
-
Perform the extraction experiments according to the design matrix generated by the RSM software.
-
-
Extraction Procedure:
-
Place the powdered plant material and the selected solvent in the microwave extraction vessel.
-
Apply the specified microwave power and extraction time as per the experimental design.
-
After extraction, allow the mixture to cool.
-
-
Sample Processing and Analysis:
-
Filter the extract to separate the solid residue.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve a known amount of the dried extract in a suitable solvent and analyze by HPLC to quantify the this compound content.
-
-
Data Analysis:
-
Use the RSM software to analyze the experimental data and determine the optimal extraction conditions for maximizing the yield of this compound.
-
Protocol 2: Purification by Preparative Thin-Layer Chromatography (PTLC)
This protocol outlines a general procedure for the purification of the target compound from the crude extract.[3][5]
-
Preparation of the Crude Extract:
-
Dissolve the dried crude extract obtained from the optimized MAE protocol in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
-
PTLC Plate Preparation:
-
Use pre-coated silica (B1680970) gel PTLC plates.
-
Activate the plates by heating them in an oven at 100-110 °C for 30-60 minutes before use.
-
-
Sample Application:
-
Apply the concentrated crude extract as a uniform band across the origin of the PTLC plate.
-
-
Development:
-
Develop the plate in a chromatographic tank saturated with an optimized solvent system. For nimbolide, a mixture of ethyl acetate and hexane (B92381) (e.g., 4:6 v/v) has been used.[3][5] The optimal system for this compound may need to be determined experimentally.
-
-
Visualization and Isolation:
-
Visualize the separated bands under UV light (if the compound is UV active) or by using a suitable staining reagent.
-
Identify the band corresponding to this compound (based on its Rf value determined from analytical TLC).
-
Scrape the silica gel from the corresponding band.
-
Elute the compound from the silica gel using a suitable polar solvent (e.g., ethyl acetate or methanol).
-
-
Final Processing:
-
Filter the eluent to remove the silica gel.
-
Evaporate the solvent to obtain the purified this compound.
-
Assess the purity of the isolated compound using analytical HPLC.
-
Data Presentation
Table 1: Example of a Box-Behnken Design for MAE Optimization and Hypothetical Yields
| Run | Solid/Liquid Ratio (g/mL) | Microwave Power (W) | Extraction Time (min) | Hypothetical this compound Yield (mg/g) |
| 1 | 1:10 | 200 | 20 | 1.2 |
| 2 | 1:20 | 200 | 20 | 1.8 |
| 3 | 1:10 | 400 | 20 | 2.5 |
| 4 | 1:20 | 400 | 20 | 3.2 |
| 5 | 1:15 | 300 | 15 | 2.8 |
| 6 | 1:15 | 300 | 25 | 3.5 |
| 7 | 1:10 | 300 | 15 | 1.5 |
| 8 | 1:20 | 300 | 15 | 2.2 |
| 9 | 1:10 | 300 | 25 | 2.9 |
| 10 | 1:20 | 300 | 25 | 3.8 |
| 11 | 1:15 | 200 | 15 | 1.6 |
| 12 | 1:15 | 400 | 15 | 3.0 |
| 13 | 1:15 | 200 | 25 | 2.4 |
| 14 | 1:15 | 400 | 25 | 4.0 |
| 15 | 1:15 | 300 | 20 | 3.6 |
| 16 | 1:15 | 300 | 20 | 3.7 |
| 17 | 1:15 | 300 | 20 | 3.6 |
Note: The yield data presented is hypothetical and for illustrative purposes. Actual yields will need to be determined experimentally.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Deep Eutectic Solvents for the Extraction of Bioactive Compounds from Natural Sources and Agricultural By-Products | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Analysis of Drugs and Drug Metabolites [ouci.dntb.gov.ua]
- 11. Development of Analytical Method for the Quantitation of Monoclonal Antibodies Solutions via Raman Spectroscopy: The Case of Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pre-extraction defatting | DMT-Nexus forum [forum.dmt-nexus.me]
- 16. neb.com [neb.com]
- 17. Tandem affinity purification protocol for isolation of protein complexes from Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in HPLC analysis of 1-Deacetylnimbolinin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 1-Deacetylnimbolinin B.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge. In an ideal separation, peaks should be symmetrical and Gaussian in shape. A tailing factor (Tf) greater than 1.2 is often indicative of a potential issue with the analysis.
Q2: Why is peak tailing a problem for the analysis of this compound?
A2: Peak tailing can lead to several issues in the quantitative analysis of this compound, including:
-
Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.
-
Inaccurate integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of the results.
-
Lower sensitivity: As the peak broadens, the peak height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
Q3: What are the common causes of peak tailing in reversed-phase HPLC?
A3: The most frequent causes of peak tailing include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can interact with polar or basic functional groups on the analyte, causing delayed elution and peak tailing.
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to peak distortion.
-
Column Degradation: Over time, columns can degrade due to contamination or loss of stationary phase, leading to poor peak shapes.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.
Step 1: Initial Assessment and System Suitability Check
Before making any changes to the method, it's crucial to confirm the issue and check the overall system health.
Question: My peak for this compound is tailing. What should I do first?
Answer:
-
Calculate the Tailing Factor (Asymmetry Factor): Quantify the extent of tailing. A value above 1.5 suggests a significant issue that needs to be addressed.
-
Review System Suitability Data: Compare the current chromatogram with previous successful runs. Note any changes in retention time, peak shape, and backpressure.
-
Check for Leaks: Ensure all fittings are secure and there are no visible leaks in the system.
Step 2: Investigate Mobile Phase and Sample Preparation
The mobile phase and sample solvent are often the easiest parameters to modify and can have a significant impact on peak shape.
Question: How can I optimize my mobile phase to reduce peak tailing for this compound?
Answer: this compound is a nimbolinin-type limonoid.[1] For the analysis of similar compounds, a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier has been shown to be effective.[2] An acidic mobile phase is often used to improve peak shape for compounds that may have basic functional groups by suppressing their interaction with silanol groups on the stationary phase.[3]
-
Adjust Mobile Phase pH:
-
Add an Acidic Modifier: Incorporate a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), into the aqueous portion of your mobile phase. This will lower the pH and protonate the silanol groups on the stationary phase, minimizing secondary interactions with the analyte.
-
-
Optimize Organic Modifier:
-
Solvent Type: If you are using methanol, consider switching to acetonitrile, or vice versa. The different solvent properties can influence peak shape.
-
Gradient Profile: If using a gradient, a shallower gradient may improve peak shape by allowing for better focusing of the analyte band on the column.
-
Question: Could my sample preparation be causing the peak tailing?
Answer: Yes, the sample solvent and concentration can significantly affect peak shape.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase composition. Dissolving this compound in a solvent with a high percentage of a strong organic solvent (like 100% acetonitrile or methanol) when your initial mobile phase is highly aqueous can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Sample Concentration: Overloading the column can cause peak tailing.[4] Try diluting your sample and re-injecting. If the peak shape improves, you were likely experiencing mass overload.
Step 3: Evaluate the HPLC Column
The column is the heart of the separation, and its condition and chemistry are critical for good peak shape.
Question: I've optimized my mobile phase and sample, but the peak is still tailing. What should I check next?
Answer: The issue may lie with your HPLC column.
-
Column Contamination: If the column has been used for many injections, especially with complex matrices, it may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile, then 100% isopropanol) to remove strongly retained compounds.
-
Column Degradation: Columns have a finite lifetime. If the column is old or has been subjected to harsh conditions (e.g., extreme pH or high pressures), the stationary phase may be degraded. Consider replacing the column with a new one of the same type.
-
Column Chemistry: For compounds prone to silanol interactions, using an end-capped C18 column is recommended. End-capping blocks many of the residual silanol groups. If you are still experiencing tailing with a standard C18 column, consider a column with a different stationary phase chemistry, such as a polar-embedded or a phenyl-hexyl column, which can offer different selectivity and potentially better peak shapes for complex natural products.
Step 4: Inspect the HPLC System Hardware
If the problem persists after addressing the mobile phase, sample, and column, the issue might be related to the HPLC instrument itself.
Question: What hardware issues can cause peak tailing?
Answer:
-
Extra-Column Volume: This refers to the volume between the injector and the detector, outside of the column. Long or wide-bore tubing can contribute to band broadening and peak tailing. Ensure you are using tubing with the smallest appropriate internal diameter and length.
-
Improperly Seated Fittings: A small void at a connection point (e.g., between the tubing and the column) can cause peak distortion. Double-check all fittings to ensure they are properly tightened and seated.
-
Clogged Frit or Guard Column: A blocked frit at the inlet of the column or a contaminated guard column can disrupt the flow path and lead to poor peak shape. Try removing the guard column (if one is used) and see if the peak shape improves. If so, replace the guard column. If you suspect a clogged column frit, back-flushing the column (if the manufacturer's instructions permit) may help.
Data Summary
| Parameter | Recommendation for this compound Analysis | Rationale |
| Column | Reversed-phase C18, end-capped | Provides good retention for moderately non-polar compounds like limonoids and minimizes silanol interactions. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile often provides better peak shapes than methanol. Formic acid suppresses silanol interactions.[2][3] |
| Sample Solvent | Initial mobile phase composition or a weaker solvent | Prevents peak distortion due to solvent mismatch. |
| Injection Volume | As low as possible to achieve desired sensitivity | Avoids column overload.[4] |
Experimental Protocols
General HPLC Method for this compound Analysis:
This is a starting point for method development. Optimization will be required for your specific instrument and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection, monitor at a wavelength where this compound has significant absorbance (e.g., 210-220 nm, common for limonoids).[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase (e.g., 30:70 Acetonitrile:Water with 0.1% Formic Acid) to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. An improved HPLC method for the analysis of citrus limonoids in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 1-Deacetylnimbolinin B
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 1-Deacetylnimbolinin B in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a nimbolinin-type limonoid, a class of compounds that are often hydrophobic.[1][2] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3] Like its related compound, nimbolide (B1678885), it is expected to be sparingly soluble in aqueous buffers.[4]
Q2: I'm observing a precipitate when I dilute my DMSO stock of this compound into my cell culture medium. What is happening?
A2: This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution like cell culture media.[5][6] The compound's solubility limit is exceeded in the aqueous environment as the DMSO is diluted, causing it to fall out of solution.[5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. A widely recommended safe level is at or below 0.1%, although many cell lines can tolerate up to 0.5%.[7][8] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[9]
Q4: Can I warm the stock solution to improve solubility?
A4: Yes, gently warming the stock solution to 37°C and using an ultrasonic bath for a short period can help dissolve any precipitate that may have formed during storage.[3][6] Always visually inspect your stock solution for any particulates before use.[6]
Q5: Are there alternative methods to improve the aqueous solubility of this compound for my assays?
A5: Yes, several techniques can enhance the solubility of hydrophobic drugs.[10] For in vitro assays, using a co-solvent system or formulating the compound with solubilizing agents like Pluronic® F-127 can be effective.[11][12] Pluronic® F-127 is a nonionic surfactant that forms micelles in aqueous solutions, encapsulating the hydrophobic compound and increasing its solubility.[13]
Troubleshooting Guide: Compound Precipitation
This section provides a systematic approach to resolving precipitation issues with this compound in your experimental setup.
Issue: Immediate Precipitation in Culture Media
If you observe a precipitate immediately after adding your DMSO stock solution to the cell culture medium, follow this troubleshooting workflow.
Data on Solvent Concentrations and Solubility
Properly managing solvent concentrations is critical for both solubility and cell viability. The tables below summarize key recommendations.
Table 1: Recommended DMSO Concentrations for Cell Culture
| Condition | DMSO Concentration | Rationale | Citations |
|---|---|---|---|
| Ideal/Sensitive Cells | ≤ 0.1% | Minimizes potential for cytotoxicity and off-target effects. | [7][8] |
| General Use | ≤ 0.5% | Tolerated by most robust cell lines without significant toxicity. | [8][9] |
| High Risk | > 1.0% | High potential for cytotoxicity; may affect cell membrane integrity. |[8][14] |
Table 2: Solubility of Related Limonoid (Nimbolide) in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Approximate Molarity (mM) | Citations |
|---|---|---|---|
| DMSO | 10 - 60 | ~21 - 128 | [4][15] |
| Ethanol | ~10 | ~21 | [4] |
| Dimethyl Formamide (DMF) | ~10 | ~21 | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1 |[4] |
Note: This data is for nimbolide and serves as an estimate for this compound. Empirical determination of solubility is recommended.
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Media
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.[5]
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Complete cell culture medium, pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare a series of dilutions of your compound in the pre-warmed culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
To ensure rapid mixing, add the required volume of the DMSO stock to the medium and vortex or pipette vigorously immediately.[6]
-
Include a vehicle control well containing only the highest concentration of DMSO used in the dilutions.
-
Incubate the plate/tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 1-2 hours).[6]
-
Visually inspect each concentration for any signs of precipitation (cloudiness, crystals, or film).[5]
-
For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.[5]
-
The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.
Protocol 2: Solubilization Using Pluronic® F-127
Pluronic® F-127 is a non-ionic surfactant that can form micelles to enhance the solubility of hydrophobic compounds in aqueous solutions.[11][13] This protocol is adapted from general methods for solubilizing hydrophobic molecules for cell-based assays.[11][13]
Materials:
-
This compound powder.
-
Anhydrous DMSO.
-
Cell culture medium or desired aqueous buffer, pre-warmed to 37°C.
Procedure:
-
Prepare Compound Stock: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 1-5 mM).[11]
-
Prepare Pluronic® F-127 Stock: If starting from a solid, dissolve Pluronic® F-127 in DMSO to make a 20% (w/v) solution. Gentle heating (e.g., 50-65°C) may be required. Store this solution at room temperature; do not refrigerate, as it may solidify.[11]
-
Combine Stock Solutions: Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 stock solution in a sterile microcentrifuge tube.[11] Vortex to mix thoroughly.
-
Prepare Final Working Solution: Add the mixture from Step 3 dropwise to your pre-warmed cell culture medium while gently vortexing or swirling. Dilute to the final desired concentration of this compound.[7] The final concentration of Pluronic® F-127 should typically be kept at or below 0.1%.[13]
-
Apply to Cells: Remove the existing medium from your cells and replace it with the freshly prepared medium containing the solubilized compound.
Potential Signaling Pathway Involvement
Nimbolide, a structurally related limonoid, has been shown to inhibit several key signaling pathways implicated in cancer cell proliferation and survival.[15] While the specific targets of this compound require empirical validation, it may act on similar pathways. The diagram below illustrates a generalized representation of how a nimbolide-like compound might inhibit the PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanodelivery and anticancer effect of a limonoid, nimbolide, in breast and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Faculty Presentations: Caterina M. Miraglia | College of Nursing & Health Sciences | UMass Dartmouth [umassd.edu]
- 15. Nimbolide | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]
minimizing background noise in 1-Deacetylnimbolinin B cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cytotoxicity assays to evaluate 1-Deacetylnimbolinin B. The information is tailored for researchers, scientists, and drug development professionals to help minimize background noise and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure the cytotoxicity of this compound?
A1: The most common colorimetric assays to measure cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
Q2: My MTT assay results show high background absorbance. What are the potential causes?
A2: High background in an MTT assay can stem from several sources. These include contamination of the culture, interference from components in the cell culture media (such as phenol (B47542) red), or the intrinsic reducing properties of the test compound itself.[1] Natural compounds, like this compound, can sometimes directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal.[2]
Q3: I'm observing high spontaneous LDH release in my untreated control wells. What does this indicate?
A3: High spontaneous LDH release in control wells suggests that the cells are stressed or dying even without treatment. This could be due to suboptimal culture conditions, such as nutrient depletion, over-confluency, or physical damage during handling.[1] Some sera used in culture media can also contain LDH, contributing to high background levels.[3]
Q4: Can this compound itself interfere with the cytotoxicity assay?
A4: Yes, as a natural product, this compound has the potential to interfere with assay chemistries. For instance, its chemical structure might allow it to directly reduce MTT, leading to an overestimation of cell viability.[2] It is also possible for a compound to inhibit the LDH enzyme, which would lead to an underestimation of cytotoxicity in an LDH assay.[1]
Q5: How can I be sure that the observed cytotoxicity is due to this compound and not an artifact of the assay?
A5: To validate your results, it is recommended to use an orthogonal assay that measures a different cellular parameter. For example, if you observe cytotoxicity with an MTT assay (metabolic activity), you could confirm this with an LDH assay (membrane integrity) or a direct cell counting method like trypan blue exclusion.[1]
Troubleshooting Guides
Issue 1: High Background Noise in MTT Assay
| Possible Cause | Troubleshooting Steps |
| Contamination | Regularly check cultures for any signs of microbial contamination. If contamination is suspected, discard the cells and reagents and start with a fresh stock. |
| Media Components | Use phenol red-free media for the assay, as phenol red can interfere with absorbance readings. If serum is a source of background, consider reducing its concentration during the assay.[3] |
| Compound Interference | Run a cell-free control containing only media, MTT reagent, and this compound to check for direct reduction of MTT.[1] |
| Incomplete Solubilization | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent. |
Issue 2: High Spontaneous Release in LDH Assay
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Health | Ensure cells are seeded at an optimal density and are in the logarithmic growth phase. Avoid over-confluency, which can lead to spontaneous cell death. |
| Handling-Induced Damage | Handle cells gently during media changes and reagent additions to avoid physical damage to the cell membranes.[1] |
| Serum LDH Content | Use a low-serum or serum-free medium for the assay period to minimize background LDH from the serum.[3] If serum is necessary, test different batches to find one with low endogenous LDH activity. |
| Incorrect Incubation Time | The half-life of LDH in culture medium is approximately 9-10 hours.[3] If the treatment period is too long, the released LDH may lose its activity, leading to inaccurate readings. Optimize the treatment duration. |
Data Presentation
Table 1: Cytotoxic Activity of Nimbolide (B1678885) against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Du-145 | Prostate Cancer | MTT | 48 | 6.86 ± 0.53 | [4] |
| PC-3 | Prostate Cancer | MTT | 48 | 5.83 ± 0.33 | [4] |
| A-549 | Lung Cancer | MTT | 48 | 7.59 ± 0.34 | [4] |
| CEM/ADR5000 | Leukemia | Resazurin | Not Specified | 0.3 ± <0.01 | [5] |
| CCRF-CEM | Leukemia | Resazurin | Not Specified | 17.4 ± 0.6 | [5] |
| N1E-115 | Neuroblastoma | Not Specified | Not Specified | ~6 | [6] |
| 143B.TK- | Osteosarcoma | Not Specified | Not Specified | ~6 | [6] |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell number, compound concentration, and incubation times is recommended for each cell line.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phenol red-free cell culture medium.
-
Remove the old medium from the wells and add the compound dilutions. Include vehicle-only controls.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Mandatory Visualization
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
Caption: Plausible apoptosis signaling pathways induced by a cytotoxic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. himedialabs.com [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of nimbolide, epoxyazadiradione and other limonoids from neem insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the sensitivity of antifungal assays for 1-Deacetylnimbolinin B
Welcome to the technical support center for improving the sensitivity of antifungal assays for 1-Deacetylnimbolinin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and obtain reliable, sensitive results.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates in the assay medium. How can I improve its solubility?
A1: this compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. For aqueous-based antifungal assays, using a co-solvent like DMSO is common. However, high concentrations of DMSO can be toxic to fungal cells.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Start with the lowest possible concentration of DMSO (e.g., ≤1% v/v) in your final assay medium. Run a vehicle control with the same DMSO concentration to assess its effect on fungal growth.
-
Use of Surfactants: Consider incorporating non-ionic surfactants like Tween 80 (e.g., 0.01-0.05% v/v) in the medium to improve compound dispersion.
-
Sonication: After adding this compound to the medium, briefly sonicate the solution to aid in dissolution and prevent precipitation[1].
-
Warm the Solution: Gently warming the stock solution at 37°C may help in dissolving the compound[1].
Q2: I am not observing any significant antifungal activity with this compound. What are the possible reasons?
A2: The lack of observable activity could be due to several factors ranging from suboptimal assay conditions to the intrinsic resistance of the fungal strain.
Possible Causes and Solutions:
-
Compound Inactivation: The compound may be unstable or may bind to components in the medium.
-
Solution: Prepare fresh solutions of this compound for each experiment[1]. Assess compound stability in the assay medium over the incubation period using analytical methods like HPLC.
-
-
Inappropriate Assay Endpoint: The chosen endpoint (e.g., visual turbidity) may not be sensitive enough.
-
Solution: Consider more sensitive readouts such as metabolic indicators (e.g., resazurin, XTT), ATP bioluminescence, or flow cytometry to detect subtle effects on cell viability[2].
-
-
Slow-Acting Compound: this compound might have a fungistatic rather than a fungicidal effect, or it may require a longer incubation time to exert its effect.
-
Solution: Extend the incubation period and measure endpoints at multiple time points.
-
-
Fungal Resistance: The tested fungal species or strain may be intrinsically resistant.
-
Solution: Test against a broader panel of fungal species, including known susceptible reference strains.
-
Q3: How can I determine the mechanism of action of this compound to potentially design a more sensitive assay?
A3: Understanding the mechanism of action can guide the selection of more specific and sensitive assay endpoints.
Suggested Approaches:
-
Cell Wall Integrity Assay: Assess if the compound targets the fungal cell wall. This can be done by growing the fungus in the presence of an osmotic stabilizer like sorbitol (e.g., 0.8 M)[3]. If the Minimum Inhibitory Concentration (MIC) increases in the presence of sorbitol, it suggests the cell wall is a target.
-
Ergosterol (B1671047) Binding Assay: Investigate if the compound interacts with ergosterol in the fungal cell membrane. The addition of exogenous ergosterol to the medium can antagonize the activity of ergosterol-binding compounds, leading to an increased MIC[3][4].
-
Reactive Oxygen Species (ROS) Induction: Some antifungal compounds induce oxidative stress[5]. Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels in fungal cells treated with this compound.
-
Mitochondrial Function Assays: Assess changes in mitochondrial membrane potential using dyes like rhodamine 123 to see if mitochondrial function is compromised.
-
Gene Expression Analysis: Perform RT-qPCR to analyze the expression of genes involved in key pathways like ergosterol biosynthesis, cell wall maintenance, or stress responses after treatment with the compound.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Inoculum Size | Standardize the inoculum preparation. Use a spectrophotometer to adjust the fungal suspension to a specific optical density or a hemocytometer for cell counting. |
| Uneven Compound Distribution | Ensure thorough mixing of the compound in the assay medium. Vortex or sonicate briefly after adding the compound. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile medium/water to maintain humidity and minimize evaporation. |
| Biofilm Formation | Some fungi can form biofilms, leading to inconsistent planktonic growth. Use media that discourage biofilm formation or specific biofilm assays if that is the target. |
Issue 2: Poor Assay Sensitivity (High MIC Values)
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Medium Composition | The pH and nutrient composition of the medium can influence compound activity and fungal growth[6][7]. Test different standard media (e.g., RPMI-1640, YPD, Sabouraud dextrose broth). |
| Inappropriate Incubation Conditions | Optimize incubation temperature and time. Some fungi require longer incubation periods for sufficient growth[8]. |
| High Protein Binding | If using serum-supplemented media, the compound might bind to serum proteins, reducing its effective concentration. Determine the MIC in the presence and absence of serum. |
| Incorrect Endpoint Reading | For azoles and echinocandins against yeasts, the MIC is often read as 50% growth inhibition compared to the control, not complete inhibition[8]. Ensure you are using the correct reading criteria for your compound class if known. |
Experimental Protocols
Protocol 1: Standard Broth Microdilution Assay (Adapted from CLSI/EUCAST guidelines)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at the optimal temperature until mature.
-
Harvest the fungal cells/spores and suspend them in sterile saline or PBS.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL in the final assay medium (e.g., RPMI-1640).
-
-
Prepare Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the assay medium to achieve the desired final concentrations. Keep the final DMSO concentration consistent across all wells.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (fungus in medium with DMSO, no compound) and a negative control (sterile medium).
-
Incubate the plate at the optimal temperature (e.g., 35-37°C) for 24-72 hours, depending on the fungus[8].
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the positive control. This can be determined by visual inspection or by reading the optical density using a microplate reader.
-
Protocol 2: Cell Wall Integrity Assay
This assay helps determine if this compound targets the fungal cell wall.
-
Prepare Assay Plates:
-
Prepare two sets of 96-well plates with serial dilutions of this compound as described in Protocol 1.
-
For the test plate, supplement the assay medium with 0.8 M sorbitol. The control plate will not contain sorbitol.
-
-
Inoculation and Incubation:
-
Inoculate both plates with the same standardized fungal inoculum.
-
Incubate under standard conditions.
-
-
Analysis:
-
Determine the MIC for both the control and the sorbitol-containing plates.
-
A significant increase (e.g., ≥4-fold) in the MIC in the presence of sorbitol suggests that this compound may interfere with cell wall synthesis or integrity.
-
Visualizations
Caption: Workflow for optimizing antifungal assay sensitivity.
Caption: Potential antifungal mechanisms of action.
Caption: Troubleshooting logic for low assay sensitivity.
References
- 1. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Can We Improve Antifungal Susceptibility Testing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. A semisynthetic borrelidin analogue BN-3b exerts potent antifungal activity against Candida albicans through ROS-mediated oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Protocol Refinement for Consistent 1-Deacetylnimbolinin B Bioactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving 1-Deacetylnimbolinin B, with a focus on its anti-inflammatory effects in microglia.
Frequently Asked Questions (FAQs)
Q1: What is the primary known bioactivity of this compound?
A1: The primary reported bioactivity of this compound (also referred to as 1-O-tigloyl-1-O-deacetylnimbolinin B or TNB) is the inhibition of lipopolysaccharide (LPS)-stimulated inflammatory responses in microglial cells. This is achieved by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[1]
Q2: What is the recommended solvent and storage condition for this compound?
Q3: Why am I observing inconsistent results in my experiments with this compound?
A3: Inconsistent results with this compound can arise from several factors, including:
-
Compound Solubility and Stability: The compound may precipitate out of the solution when diluted in aqueous cell culture media. Its stability in media over the course of the experiment can also be a factor.
-
Cell Culture Conditions: Variations in cell density, passage number, and the health of the microglial cells can significantly impact their response to LPS and the compound.
-
LPS Potency: The activity of your LPS preparation can vary between lots and with storage conditions.
-
Assay-Specific Variability: Each experimental assay (e.g., Griess assay, Western blot) has its own sources of potential error, such as reagent preparation, incubation times, and technical execution.
Q4: What are the expected downstream effects of this compound treatment in LPS-stimulated microglia?
A4: Treatment with this compound is expected to lead to a dose-dependent decrease in the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1] It should also inhibit the nuclear translocation of the p65 subunit of NF-κB and reduce the phosphorylation of JNK.[1]
Troubleshooting Guides
Issue 1: Low or No Bioactivity of this compound
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh dilutions from the DMSO stock for each experiment. Consider a stepwise dilution approach to minimize precipitation. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. |
| Inactive LPS | Use a new vial of LPS and ensure it is stored and handled correctly. Test the activity of your LPS by measuring a robust pro-inflammatory response in the absence of the compound. |
| Resistant Cell Line | Ensure you are using a microglial cell line (e.g., BV-2) known to be responsive to LPS. Check the passage number of your cells, as high passage numbers can lead to altered phenotypes. |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent seeding density for all experiments. |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions of the compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Standardize all incubation times for cell treatment, reagent addition, and assay development. |
Issue 3: Inconsistent Western Blot Results for NF-κB or p-JNK
| Possible Cause | Troubleshooting Step |
| Poor Nuclear/Cytoplasmic Fractionation | Use a reliable cell lysis protocol for separating nuclear and cytoplasmic fractions. Verify the purity of your fractions by blotting for markers of each compartment (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic). |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffers immediately before use. Keep samples on ice at all times during preparation. |
| Low Protein Concentration | Quantify your protein concentration using a reliable method (e.g., BCA assay) and load a consistent amount of protein in each lane. |
| Inefficient Antibody Binding | Optimize the concentration of your primary and secondary antibodies. Ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST). |
| High Background | Increase the number and duration of wash steps after antibody incubations. |
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various inflammatory markers in LPS-stimulated BV-2 microglial cells.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | ~0% |
| LPS (1 µg/mL) | - | 100% |
| This compound + LPS | 1 | ~80% |
| This compound + LPS | 5 | ~40% |
| This compound + LPS | 10 | ~20% |
Table 2: Effect of this compound on TNF-α Production
| Treatment | Concentration (µM) | TNF-α Production (% of LPS control) |
| Control | - | ~0% |
| LPS (1 µg/mL) | - | 100% |
| This compound + LPS | 1 | ~75% |
| This compound + LPS | 5 | ~35% |
| This compound + LPS | 10 | ~15% |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide (NO) Production using the Griess Assay
Materials:
-
BV-2 microglial cells
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in the cell culture medium (ranging from 0 to 100 µM).
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
Protocol 2: Western Blot for NF-κB p65 Nuclear Translocation
Materials:
-
BV-2 microglial cells
-
This compound stock solution (in DMSO)
-
LPS from E. coli
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
Primary antibody: anti-NF-κB p65
-
Loading control antibodies: anti-Histone H3 (nuclear), anti-GAPDH (cytoplasmic)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed BV-2 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound (or vehicle) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 1 hour.
-
Wash cells with ice-cold PBS and lyse them to separate nuclear and cytoplasmic fractions according to the extraction kit manufacturer's protocol.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Denature 20-30 µg of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with loading control antibodies to confirm equal loading and fraction purity.
Protocol 3: Western Blot for JNK Phosphorylation
Materials:
-
Same as Protocol 2, with the following exceptions:
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK.
-
Whole-cell lysis buffer (RIPA buffer) instead of fractionation kit.
-
Procedure:
-
Follow steps 1-3 from Protocol 2.
-
Wash cells with ice-cold PBS and lyse them in whole-cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each lysate.
-
Follow steps 7-11 from Protocol 2, using the anti-phospho-JNK antibody.
-
Strip the membrane and re-probe with the anti-total-JNK antibody to normalize for protein loading.
Visualizations
Caption: Signaling pathway of this compound in LPS-stimulated microglia.
Caption: General experimental workflow for assessing this compound bioactivity.
References
1-Deacetylnimbolinin B Stability & Storage Technical Support Center
Welcome, researchers! This center provides guidance on preventing the degradation of 1-Deacetylnimbolinin B during storage. While specific degradation pathways for this compound are not extensively documented, this guide is based on the general chemical properties of related limonoids, which are highly oxygenated triterpenes known for their sensitivity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathways for compounds like this compound, which likely contains ester and other oxygenated functional groups, are hydrolysis and oxidation.[2][3] Alkaline or acidic conditions can catalyze the opening of ring structures common in limonoids, while exposure to oxygen and light can lead to oxidative degradation.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. A desiccator should be used to minimize exposure to moisture.
Q3: How should I store this compound in solution?
A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a dry, aprotic solvent like anhydrous DMSO or ethanol. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -80°C and protect them from light.
Q4: What are the visible signs of degradation?
A4: Degradation may not always be visible. However, you might observe a color change in the solid compound or solution, or the formation of precipitates. The most reliable way to detect degradation is through analytical methods like HPLC or LC-MS, which can reveal a decrease in the main peak area and the appearance of new impurity peaks.
Q5: Which solvents should I avoid for long-term storage?
A5: Avoid aqueous buffers, especially those with a high or low pH, for long-term storage as they can promote hydrolysis. Protic solvents may also be less ideal than aprotic solvents for long-term stability.
Troubleshooting Guide
This guide helps address specific issues you might encounter, suggesting potential causes and solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results. | Compound degradation due to improper storage. | 1. Confirm compound identity and purity via HPLC/LC-MS. 2. Prepare fresh stock solutions from solid material. 3. Review and optimize your storage protocol based on the recommendations in the FAQs. |
| New peaks appear in HPLC/LC-MS chromatogram. | Chemical degradation has occurred, forming new impurities. | 1. Characterize the degradation products to understand the degradation pathway.[4][5] 2. Perform a forced degradation study (see protocol below) to identify potential degradants.[6] 3. Store the compound under more stringent conditions (e.g., lower temperature, inert atmosphere). |
| Change in color or physical appearance of the compound. | Significant degradation, possibly due to oxidation or hydrolysis. | 1. Discard the degraded material. 2. Obtain a fresh batch of the compound. 3. Implement stricter handling and storage procedures immediately (e.g., use of a glovebox for aliquoting, storing under argon). |
| Difficulty dissolving the compound. | The compound may have degraded into less soluble impurities or polymerized. | 1. Verify the solvent's purity and dryness. 2. Use gentle sonication to aid dissolution. 3. If solubility issues persist, it is a strong indicator of degradation. Analyze the material's purity before use. |
Illustrative Stability Data
The following table summarizes illustrative stability data for this compound under various stress conditions over a 4-week period. This data is representative and intended to highlight the compound's sensitivities.
| Condition | Solvent | Temperature | Atmosphere | Light | Purity after 4 Weeks (%) |
| A (Control) | Solid | -20°C | Argon | Dark | 99.5 |
| B | Solid | 4°C | Air | Dark | 97.2 |
| C | Solid | 25°C | Air | Ambient | 85.1 |
| D | DMSO | -20°C | Air | Dark | 98.8 |
| E | DMSO | 25°C | Air | Ambient | 90.3 |
| F | PBS (pH 7.4) | 4°C | Air | Dark | 75.6 |
| G | 0.1 M HCl | 25°C | Air | Dark | 62.4 |
| H | 0.1 M NaOH | 25°C | Air | Dark | 45.7 |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding a compound's stability profile and developing stability-indicating analytical methods.[7][8]
Objective: To identify the potential degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile, water, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC-MS system with a C18 column
-
Photostability chamber
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound and a solution in DMSO in an oven at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution in DMSO to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
For each condition, dilute the sample to an appropriate concentration with the mobile phase.
-
Analyze by HPLC-UV or LC-MS, comparing the stressed samples to a control sample (stock solution diluted at time zero).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the degradation of this compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. revues.cirad.fr [revues.cirad.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into the Mechanism of Action of the Degraded Limonoid Prieurianin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Cell Density Optimization for 1-Deacetylnimbolinin B Cytotoxicity Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing cell density for cytotoxicity experiments involving the natural compound 1-Deacetylnimbolinin B. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density crucial for cytotoxicity assays with this compound?
Optimizing cell seeding density is a critical step in any cytotoxicity assay to ensure reliable and reproducible results. Cell density can significantly influence cellular responses to therapeutic agents, including this compound. Seeding too few cells may lead to insufficient signal for detection, while seeding too many can result in nutrient depletion, overcrowding, and altered metabolic activity, all of which can skew the experimental outcome. The ideal cell density ensures that cells are in the logarithmic growth phase during treatment, providing maximal metabolic activity and sensitivity to the compound.
Q2: What are the general guidelines for initial cell seeding densities in a 96-well plate for a cytotoxicity experiment?
As a starting point, a general guideline for seeding density in a 96-well plate is between 5,000 and 40,000 cells per well. However, the optimal density is highly dependent on the specific cell line's growth rate and size. For rapidly proliferating cells, a lower initial seeding density is recommended to prevent confluence before the end of the experiment. Conversely, for slower-growing cells, a higher initial density may be necessary. It is imperative to empirically determine the optimal seeding density for each cell line used in your experiments with this compound.
Q3: How does cell confluence affect the cytotoxic response to this compound?
Cell confluence at the time of treatment can significantly impact the observed cytotoxicity. High cell confluence can lead to contact inhibition, a state where cell proliferation slows down or ceases. This can make cells less sensitive to drugs that target actively dividing cells. Therefore, for assessing the cytotoxic (cell-killing) effects of this compound, a higher confluence (e.g., 70-90%) might be appropriate to model a denser tumor environment. In contrast, to evaluate cytostatic (inhibition of proliferation) effects, a lower confluence (e.g., 30-50%) is preferable to allow space for cell division.
Q4: What is the likely mechanism of action of this compound and which signaling pathways are potentially involved?
While specific data for this compound is limited, information on the closely related compound, nimbolide (B1678885), suggests that it exerts its cytotoxic effects by inducing apoptosis (programmed cell death) and modulating multiple key signaling pathways. These pathways are critical for cell survival, proliferation, and inflammation. Based on studies of nimbolide, this compound likely impacts the following pathways:
-
NF-κB Signaling: Inhibition of the NF-κB pathway, a key regulator of inflammation and cell survival.
-
PI3K/Akt Signaling: Downregulation of the PI3K/Akt pathway, which is crucial for cell growth and proliferation.
-
MAPK Signaling: Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in various cellular processes including proliferation, differentiation, and apoptosis.
-
Wnt/β-catenin Signaling: Attenuation of the Wnt/β-catenin signaling pathway, which plays a role in cell fate determination and proliferation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell distribution during seeding. | Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting. |
| Edge effects (evaporation in outer wells). | Avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Low signal or poor dose-response curve | Cell seeding density is too low. | Increase the initial cell seeding density. |
| The incubation time with this compound is too short. | Extend the treatment duration (e.g., 48 or 72 hours). | |
| The compound is not potent against the chosen cell line. | Test a wider range of concentrations or consider using a different cell line. | |
| IC50 value appears higher than expected | Cell seeding density is too high, leading to resistance. | Optimize the cell seeding density to a lower confluence at the time of treatment. |
| The compound has degraded. | Prepare fresh stock solutions of this compound for each experiment. | |
| Inconsistent results across experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inconsistent incubation times or conditions. | Standardize all incubation times and maintain consistent temperature, humidity, and CO2 levels. |
Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of nimbolide , a structurally related compound to this compound, against various cancer cell lines. These values can serve as a reference for designing initial dose-response experiments for this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| N1E-115 | Neuroblastoma (mouse) | ~6 |
| 143B.TK- | Osteosarcoma (human) | ~6 |
| Sf9 | Insect | ~6 |
| Du-145 | Prostate Cancer (human) | Varies with time |
| PC-3 | Prostate Cancer (human) | Varies with time |
| A-549 | Lung Cancer (human) | Varies with time |
Note: IC50 values are highly dependent on experimental conditions, including cell density and exposure time. The values presented are approximations based on available literature for nimbolide and should be empirically determined for this compound in your specific experimental setup.
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol outlines the steps to determine the optimal number of cells to seed for a cytotoxicity assay.
-
Cell Preparation: Culture the desired cell line to approximately 80% confluence. Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve a range of cell densities (e.g., from 1,000 to 50,000 cells/well in a 96-well plate).
-
Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Plot the absorbance or luminescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where the signal is proportional to the cell number and the cells are still in the logarithmic growth phase.
Protocol 2: MTT Cytotoxicity Assay with this compound
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.
-
Cell Seeding: Seed the optimized number of cells (determined from Protocol 1) in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing and performing a cytotoxicity assay.
Validation & Comparative
A Comparative Analysis of the Antifungal Potential of 1-Deacetylnimbolinin B and Other Limonoids
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the exploration of novel antifungal agents. Limonoids, a class of structurally diverse tetranortriterpenoids found predominantly in plants of the Meliaceae and Rutaceae families, have garnered attention for their wide range of biological activities, including antifungal properties.[1][2] This guide provides a comparative overview of the antifungal activity of various limonoids, with a particular focus on the potential of 1-Deacetylnimbolinin B, a lesser-studied compound. Due to a lack of specific experimental data on the antifungal activity of this compound, this guide presents data from related limonoids to establish a basis for comparison and to underscore the need for further investigation into its potential as an antifungal candidate.
Comparative Antifungal Activity of Selected Limonoids
While direct data for this compound is not currently available in the reviewed literature, several studies have documented the antifungal efficacy of other limonoids against a variety of fungal pathogens. The following table summarizes the inhibitory concentrations (IC50) of various limonoids against several plant pathogenic fungi, providing a benchmark for potential future studies on this compound.[3]
| Limonoid | Fungal Species | IC50 (µg/mL) |
| Chisocheton compound G | Phytophthora spp. | 79.4 - 128.0 |
| Khayanolide B | Phytophthora spp. | 79.4 - 128.0 |
| Compound 2 (from Melia dubia) | Magnaporthe oryzae | Moderate Activity |
| Compound 9 (from Swietenia macrophylla) | Magnaporthe oryzae | Moderate Activity |
Data sourced from a study on limonoids from Meliaceae plants.[3]
It is noteworthy that in some studies, isolated limonoids such as nimonol, have shown no individual antifungal activity, while the crude extracts from which they were derived exhibited significant inhibitory effects.[4][5][6][7] This suggests that the antifungal properties of some plant extracts may be the result of synergistic interactions between multiple constituents, or that other compounds are the primary active agents.
Experimental Protocols for Antifungal Susceptibility Testing
To facilitate further research into the antifungal potential of this compound and other limonoids, detailed experimental protocols for determining antifungal activity are provided below. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8][9]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolate
-
96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer (optional, for quantitative measurement)
-
Positive control (e.g., a known antifungal drug like Amphotericin B)
-
Negative control (medium with fungal inoculum, without test compound)
Procedure:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in the broth medium to a specific concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of the Test Compound: The test compound is serially diluted in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and duration) for the specific fungal species.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance using a microplate reader.[8]
Agar (B569324) Dilution Method
An alternative method where the test compound is incorporated into a solid agar medium.
Procedure:
-
Preparation of Agar Plates: The test compound is mixed with molten agar at various concentrations and poured into Petri dishes.
-
Inoculation: Once the agar has solidified, a standardized suspension of the fungal isolate is spot-inoculated onto the surface of the agar.
-
Incubation: The plates are incubated under suitable conditions.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the growth of the fungus on the agar surface.[10]
Potential Mechanisms of Antifungal Action
The precise mechanisms by which most limonoids exert their antifungal effects are not yet fully elucidated. However, drawing from the known mechanisms of other natural antifungal compounds and existing antifungal drugs, several potential pathways can be hypothesized.
Common targets for antifungal drugs include the fungal cell wall and cell membrane.[11][12] For instance, some antifungal agents inhibit the synthesis of β-glucan, a key component of the fungal cell wall, leading to cell lysis.[11] Others target the synthesis of ergosterol, a sterol unique to fungal cell membranes, thereby disrupting membrane integrity and function.[12][13] The polyene antibiotic Amphotericin B, for example, binds to ergosterol, forming pores in the membrane and causing leakage of cellular contents.[14] It is plausible that limonoids like this compound could act through one or more of these established pathways.
Experimental Workflow for Antifungal Drug Discovery
The process of identifying and characterizing new antifungal compounds from natural sources follows a structured workflow.
This workflow begins with the extraction and isolation of pure compounds from a natural source. These compounds are then screened for their antifungal activity. Promising candidates undergo further investigation to determine their mechanism of action and to assess their toxicity profiles.
Conclusion and Future Directions
While the current body of research on the antifungal properties of this compound is limited, the documented activity of other limonoids suggests that this compound warrants further investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future studies. A systematic evaluation of this compound against a panel of clinically relevant fungal pathogens is a crucial next step. Such research could unveil a novel and potent antifungal agent, contributing to the much-needed expansion of our therapeutic arsenal (B13267) against fungal infections.
References
- 1. Limonoids with anti-inflammatory activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Antifungal activity of different neem leaf extracts and the nimonol against some important human pathogens | Semantic Scholar [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Comparative Cytotoxicity Analysis: 1-Deacetylnimbolinin B versus Standard Chemotherapeutic Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of the natural product 1-Deacetylnimbolinin B and standard chemotherapeutic agents—doxorubicin, cisplatin (B142131), and paclitaxel (B517696). Due to the limited availability of specific quantitative cytotoxicity data for this compound in publicly accessible literature, this document focuses on the cytotoxic properties of related nimbolinin-type limonoids and provides a detailed, data-driven comparison of the established anticancer drugs.
This compound and Related Limonoids: A Qualitative Overview
Research on triterpenoids isolated from the fruits of Melia toosendan has shown significant cytotoxic effects against human osteosarcoma (U20S) and human breast cancer (MCF-7) cells, with some compounds exhibiting IC50 values of less than 10 μg/mL. Another related limonoid, nimbolide, has demonstrated considerable cytotoxic effects against a variety of cancer cell lines, including those of leukemia, colon cancer, prostate cancer, glioblastoma, and breast cancer.[2] The cytotoxic mechanisms of these related compounds often involve the induction of cell cycle arrest and apoptosis through various signaling pathways.[2]
Standard Chemotherapeutic Agents: A Quantitative Comparison
Doxorubicin, cisplatin, and paclitaxel are widely used and well-characterized chemotherapeutic agents with potent cytotoxic effects against a broad spectrum of cancers.[3][4][5] Their mechanisms of action are distinct and involve interference with fundamental cellular processes, leading to cell death.
| Agent | Cancer Cell Line | IC50 Value |
| Doxorubicin | AMJ13 (Breast Cancer) | 223.6 µg/ml |
| MCF-7 (Breast Cancer) | 0.68 ± 0.04 µg/mL[6] | |
| Cisplatin | APL cell lines | Concentration-dependent cytotoxicity observed[4] |
| T-47D (Breast Cancer) | Nanoliposomal cisplatin showed enhanced cytotoxicity over free cisplatin[7] | |
| Paclitaxel | Various Human Tumor Cell Lines | 2.5 to 7.5 nM (24h exposure)[6] |
| MCF-7 (Breast Cancer) | 2.5 ng/mL[6] | |
| HeLa (Cervical Cancer) | 2.6 ng/mL[6] |
Table 1: Comparative IC50 Values of Standard Chemotherapeutic Agents. This table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin, cisplatin, and paclitaxel in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and specific assay conditions.
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1×10^4 cells/well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or a standard chemotherapeutic agent) and a vehicle control.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.[7] The plate is then incubated for an additional 1.5 to 4 hours.[8]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Cellular Mechanisms and Workflows
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway for doxorubicin-induced cytotoxicity and a general experimental workflow for assessing the cytotoxicity of a test compound.
References
- 1. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Proposed Mechanism of Action for 1-Deacetylnimbolinin B: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for 1-Deacetylnimbolinin B. Despite its classification as a triterpenoid, a class of compounds known for a wide range of biological activities, specific studies elucidating its molecular targets and effects on key signaling pathways are not publicly available at this time. This guide, therefore, serves to highlight the absence of validated data and to propose a roadmap for future research based on the known activities of structurally similar compounds and general mechanisms of anti-inflammatory and anti-cancer agents.
While direct experimental data on this compound is lacking, the broader family of triterpenoids has been shown to exert effects through various mechanisms, including the modulation of inflammatory pathways and the induction of apoptosis in cancer cells. To provide a framework for potential investigation, this guide will draw comparisons with well-characterized compounds that operate through these general mechanisms.
Comparison with Compounds Targeting Key Signaling Pathways
To hypothesize a potential mechanism of action for this compound, it is useful to examine compounds with established effects on critical cellular signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways.
Table 1: Comparison of this compound with Compounds Targeting Known Signaling Pathways
| Feature | This compound | Compound A (e.g., Parthenolide) | Compound B (e.g., U0126) |
| Primary Target | Not identified | IKKβ (inhibitor of NF-κB kinase) | MEK1/2 (MAPK/ERK kinase) |
| Signaling Pathway | Unknown | NF-κB | MAPK/ERK |
| Cellular Effect | Unknown | Inhibition of pro-inflammatory gene expression, induction of apoptosis | Inhibition of cell proliferation and survival |
| Supporting Data | Not available | Extensive in vitro and in vivo studies | Widely used as a research tool with extensive documentation |
Proposed Experimental Workflow for Mechanism Validation
To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments that would provide crucial insights.
Caption: Proposed experimental workflow for validating the mechanism of action of this compound.
Hypothetical Signaling Pathway Inhibition
Based on the anti-inflammatory and anti-cancer activities observed in other triterpenoids, a plausible hypothesis is that this compound may inhibit the NF-κB signaling pathway. This pathway is a central regulator of inflammation and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Detailed Methodologies for Key Experiments
Western Blot Analysis for NF-κB and MAPK Pathway Activation:
-
Cell Culture and Treatment: Plate appropriate cells (e.g., RAW 264.7 macrophages for inflammation, MCF-7 breast cancer cells for cancer) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS for NF-κB activation, PMA for MAPK activation).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound and then stimulate with an NF-κB activator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
The current body of scientific literature does not contain sufficient data to validate a specific mechanism of action for this compound. The information presented in this guide is intended to provide a comparative context and a strategic framework for future research. The proposed experimental protocols offer a clear path to elucidating the molecular targets and signaling pathways affected by this compound. Such studies are essential to unlock the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals. Further investigation into this and other natural products is crucial for the discovery of novel therapeutic agents.
A Comparative Guide to the Structure-Activity Relationship of Nimbolide Analogs as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Nimbolide (B1678885), a prominent limonoid isolated from the neem tree (Azadirachta indica), has garnered significant attention for its broad-spectrum anticancer activities.[1][2][3] Its complex structure offers a rich scaffold for chemical modifications to enhance its therapeutic index and overcome potential drug resistance. This guide provides a comparative analysis of various nimbolide analogs, summarizing their cytotoxic activities and the underlying structure-activity relationships (SAR) based on available experimental data.
Comparative Cytotoxic Activity of Nimbolide Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected nimbolide analogs against various human cancer cell lines. These derivatives showcase the impact of targeted structural modifications on their anticancer potency.
| Compound/Analog | Structural Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Nimbolide (Parent) | - | A549 (Lung) | 1.48 | [4] |
| MCF-7 (Breast) | Not specified | [4] | ||
| MDA-MB-231 (Breast) | Not specified | [4] | ||
| HCT15 (Colon) | Not specified | [4] | ||
| UWB1 (Ovarian) | ~1.0 | [5][6] | ||
| Analog 3a | Dimerization via Glaser coupling at C-28 | A549 (Lung) | 0.23 | [4] |
| Amide Analog 2g | Amide linkage with 4-(trifluoromethyl)aniline (B29031) at C-28 | Panel of human cancer cell lines | Potent activity | [7] |
| Amide Analog 2h | Amide linkage with 4-fluoroaniline (B128567) at C-28 | Panel of human cancer cell lines | Potent activity | [7] |
| Amide Analog 2i | Amide linkage with 4-chloroaniline (B138754) at C-28 | Panel of human cancer cell lines | Potent activity | [7] |
| Synthetic Analog 1 | Modified C-ring (five-membered) | UWB1 (Ovarian) | ~0.1 | [6] |
| Synthetic Analog 2 | Modified C-ring (six-membered) and E-ring substitution (α) | UWB1 (Ovarian) | ~0.5 | [6] |
| Synthetic Analog 3 | Modified C-ring (six-membered) and E-ring substitution (β) | UWB1 (Ovarian) | ~0.2 | [6] |
Note: "Potent activity" for analogs 2g, 2h, and 2i was reported without specific IC50 values in the referenced abstract.[7] The IC50 values for the synthetic analogs are estimations based on graphical data presented in the source.[6]
Experimental Protocols
The evaluation of the cytotoxic activity of nimbolide analogs typically involves the following key experimental methodologies:
1. Cell Culture and Maintenance: Human cancer cell lines, such as A549 (lung carcinoma), MCF-7 and MDA-MB-231 (breast adenocarcinoma), HCT15 (colon carcinoma), and UWB1 (ovarian carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the nimbolide analogs and the parent compound for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
3. Apoptosis and Cell Cycle Analysis (Flow Cytometry): Flow cytometry can be employed to investigate the mechanism of cell death induced by the nimbolide analogs. For instance, annexin (B1180172) V/propidium iodide (PI) staining can be used to differentiate between apoptotic and necrotic cells. Cell cycle analysis is performed by staining the cells with a DNA-intercalating dye (e.g., PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies have shown that some nimbolide analogs can arrest the cell cycle at the S phase and induce early apoptosis.[4]
4. Molecular Docking and Gene Expression Analysis: To elucidate the molecular targets, computational methods like molecular docking can be used to predict the binding affinity of the analogs to specific proteins, such as Bcl-2.[4] Furthermore, quantitative real-time PCR (qRT-PCR) can be utilized to analyze the expression levels of apoptosis-related genes like Bax and Bcl-2 to confirm the mechanism of action.[4]
Visualizing Structure-Activity Relationships and Experimental Workflow
The following diagrams illustrate the general workflow of a structure-activity relationship study and the key structural modifications of the nimbolide scaffold.
Caption: General workflow of a structure-activity relationship (SAR) study.
References
- 1. View of Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and cytotoxic activity studies of alkyne linked analogues of Nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antifungal Effects of 1-Deacetylnimbolinin B: A Field Awaiting Exploration
Despite the growing interest in natural compounds for overcoming antifungal drug resistance, a comprehensive review of current scientific literature reveals a significant gap in research regarding the synergistic effects of 1-Deacetylnimbolinin B with established antifungal medications. At present, there are no published studies that specifically investigate or quantify the combined antifungal activity of this natural compound with any known antifungal drugs.
This compound is classified as a nimbolinin-type limonoid, a group of complex triterpenoids found in plants of the Meliaceae family, such as neem (Azadirachta indica). While limonoids, as a broad class of compounds, have been noted for a range of biological activities, including potential antifungal properties, specific data for this compound remains elusive.
A study by Mahmoud et al. in 2011 isolated a different nimbolinin-related compound, nimonol, from neem leaves. Their investigation concluded that purified nimonol, when tested alone, did not exhibit any direct antifungal activity against a panel of human pathogenic fungi, which included species of Aspergillus and Candida. This finding underscores the importance of not generalizing the biological activities of all compounds within the broader limonoid class. The distinct chemical structure of this compound means its intrinsic antifungal capacity, if any, cannot be inferred from studies on other related compounds.
The absence of foundational research into the standalone antifungal properties of this compound is a primary obstacle. Before any synergistic effects can be meaningfully investigated, the baseline activity of the compound against relevant fungal pathogens needs to be established. Standard antifungal susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC), is a prerequisite for designing and interpreting synergy studies.
Furthermore, the exploration of synergistic interactions, typically quantified by the Fractional Inhibitory Concentration Index (FICI), requires a foundational understanding of the compound's mechanism of action. Without this, selecting appropriate partner antifungal drugs and designing experiments to probe for synergy becomes a speculative exercise.
The potential for this compound to act synergistically with existing antifungal agents represents an unexplored and potentially fruitful area of research. However, the creation of a comparative guide on its synergistic effects is not possible at this time due to the lack of available experimental data.
Future research should prioritize the following:
-
Isolation and Purification: Establishing a reliable source of purified this compound.
-
In Vitro Antifungal Susceptibility Testing: Determining the MIC of this compound against a broad range of clinically relevant fungal pathogens.
-
Synergy Screening: If intrinsic antifungal activity is observed, conducting checkerboard assays with conventional antifungal drugs (e.g., azoles, echinocandins, polyenes) to identify potential synergistic or additive interactions.
-
Mechanism of Action Studies: Investigating the cellular targets and pathways affected by this compound to understand the basis of any observed antifungal or synergistic activity.
Until such fundamental studies are conducted and published, the synergistic potential of this compound in antifungal therapy remains a compelling but unanswered question. The scientific community is encouraged to address this knowledge gap, which could lead to the development of novel combination therapies to combat the growing threat of antifungal resistance.
The Potent Anti-Cancer Limonoid: A Comparative Analysis of Nimbolide Across Diverse Cancer Cell Lines
A comprehensive examination of the cytotoxic and mechanistic effects of nimbolide (B1678885), a key bioactive constituent of the neem tree (Azadirachta indica), reveals its significant potential as a broad-spectrum anti-cancer agent. This guide synthesizes available preclinical data on nimbolide's efficacy against a range of cancer cell lines, detailing its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways. As direct extensive data for 1-Deacetylnimbolinin B is limited, this analysis focuses on the closely related and well-studied nimbolide, providing a strong foundational understanding of this class of compounds for researchers, scientists, and drug development professionals.
Nimbolide, a tetranortriterpenoid, has demonstrated potent cytotoxic effects against numerous cancer cell lines, including those of the breast, colon, lung, prostate, and hematopoietic origins. Its multi-faceted mechanism of action, encompassing the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical oncogenic signaling pathways, underscores its promise as a therapeutic candidate.
Comparative Cytotoxicity of Nimbolide
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of nimbolide in various human cancer cell lines, showcasing its differential efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 4.0 | 24 | [1] |
| 2.7 | 48 | [1] | ||
| MDA-MB-231 | 6.0 | 24 | [1] | |
| 3.2 | 48 | [2] | ||
| Colon Cancer | HT-29 | 2.5 - 10 | Not Specified | [1] |
| Leukemia | U937 | 0.5 - 5.0 | Not Specified | [1] |
| HL-60 | 0.5 - 5.0 | Not Specified | [1] | |
| THP1 | 0.5 - 5.0 | Not Specified | [1] | |
| Melanoma | B16 | 0.5 - 5.0 | Not Specified | [1] |
| Neuroblastoma | NE-115 | 4 - 10 | Not Specified | [1] |
| Osteosarcoma | 143B | 4 - 10 | Not Specified | [1] |
| Prostate Cancer | PC-3 | ~2.0 | Not Specified | [3] |
| Cervical Cancer | HeLa | Not Specified | Not Specified | [4][5] |
| Renal Cell Carcinoma | 786-O | Dose-dependent cytotoxicity | Not Specified | [6] |
| A-498 | Dose-dependent cytotoxicity | Not Specified | [6] |
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
Nimbolide's anti-cancer activity is significantly attributed to its ability to induce apoptosis and disrupt the normal cell cycle progression in cancer cells.
Apoptosis
Nimbolide has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[7] In breast cancer cells (MCF-7 and MDA-MB-231), treatment with nimbolide led to an increase in the levels of pro-apoptotic proteins such as Bax, Bad, Fas-L, TRAIL, and FADDR, while concurrently reducing the levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[7] This shift in the balance of apoptotic regulators results in the release of cytochrome c from the mitochondria, activation of caspases (caspase-3, -8, and -9), and subsequent cleavage of poly ADP-ribose polymerase (PARP), culminating in programmed cell death.[6][7][8]
Cell Cycle Arrest
Nimbolide effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][4][5][6] In human cervical cancer (HeLa) cells, nimbolide treatment caused G0/G1 arrest, which was associated with the accumulation of p21 and a decrease in the expression of key cell cycle regulatory proteins, including cyclin B, cyclin D1, and proliferating cell nuclear antigen (PCNA).[4][5] Similarly, in human renal cell carcinoma cells (786-O and A-498), nimbolide induced G2/M phase arrest by modulating the expression and phosphorylation status of proteins like p53, cdc2, and cdc25c.[6]
Modulation of Key Signaling Pathways
The anti-proliferative and pro-apoptotic effects of nimbolide are orchestrated through its modulation of several critical signaling pathways that are often dysregulated in cancer.
Caption: Nimbolide's multifaceted anti-cancer effects are mediated through the inhibition of key oncogenic signaling pathways.
Nimbolide has been shown to significantly inhibit the PI3K/Akt and MAPK signaling cascades, which are crucial for cell proliferation and survival.[9] It also targets the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and metastasis, by preventing the degradation of IκBα and the nuclear translocation of p65.[1][9] Furthermore, nimbolide has been reported to interfere with the Wnt/β-catenin pathway.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of nimbolide's anti-cancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of nimbolide (or a vehicle control) for specified time periods (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control-treated cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with nimbolide at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with nimbolide, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Western Blotting
-
Protein Extraction: Following treatment with nimbolide, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, caspase-3, Akt, p-Akt, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for the in vitro evaluation of nimbolide's anti-cancer activity.
Conclusion
The comprehensive data on nimbolide strongly suggests its potential as a potent and versatile anti-cancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit multiple oncogenic signaling pathways in a wide array of cancer cell lines highlights its promise for further preclinical and clinical development. While this analysis focuses on nimbolide due to the availability of extensive data, the structural similarity to this compound suggests that the latter may possess comparable anti-cancer properties, warranting further investigation to elucidate its specific activity and mechanisms of action. This guide provides a solid framework for researchers to build upon in the ongoing search for novel and effective cancer therapeutics derived from natural sources.
References
- 1. Review on Molecular and Chemopreventive Potential of Nimbolide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nimbolide inhibits invasion and migration, and down‐regulates uPAR chemokine gene expression, in two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adtu.in [adtu.in]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Induction of cell cycle arrest, DNA damage, and apoptosis by nimbolide in human renal cell carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in human breast cancer cells by nimbolide through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro Morphological Assessment of Apoptosis Induced by Nimbolide; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Unraveling the Cytotoxic Target of 1-Deacetylnimbolinin B: A Comparative Guide
For Immediate Release
A Deep Dive into the Cytotoxic Mechanisms of Neem Limonoids, Highlighting Nimbolide (B1678885) as a Proxy for 1-Deacetylnimbolinin B
This guide offers a comprehensive comparison of the cytotoxic properties of neem-derived limonoids, with a special focus on elucidating the likely cytotoxic target of this compound. Due to a scarcity of direct research on this compound, this analysis leverages the extensive data available for its close structural analogue, nimbolide, a potent and well-studied cytotoxic agent. The comparative data presented herein, alongside detailed experimental protocols and pathway visualizations, is intended to guide researchers, scientists, and drug development professionals in the field of oncology.
Comparative Cytotoxicity of Neem Limonoids
| Compound | N1E-115 (Neuroblastoma) | 143B.TK- (Osteosarcoma) | Sf9 (Insect) | Average IC50 (µM) |
| Nimbolide | 4 µM | 10 µM | Not Specified | ~6 µM |
| Epoxyazadiradione | Not Specified | Not Specified | Not Specified | 27 µM |
| Salannin | Not Specified | Not Specified | Not Specified | 112 µM |
| Nimbin | Not Specified | Not Specified | Not Specified | >200 µM |
| Deacetylnimbin (B119172) | Not Specified | Not Specified | Not Specified | >200 µM |
| Azadirachtin | Not Specified | Not Specified | Not Specified | >200 µM |
Data sourced from Cohen et al., 1996.[1]
The significantly lower IC50 value of nimbolide suggests it is a primary driver of the cytotoxic effects observed in neem extracts. The lack of toxicity for deacetylnimbin might suggest that the acetyl group is important for cytotoxicity, though this cannot be definitively concluded for this compound without direct testing.
Inferred Cytotoxic Target and Signaling Pathways of this compound
Based on the extensive research on nimbolide, it is proposed that this compound shares a similar multi-targeted approach to inducing cytotoxicity in cancer cells. Nimbolide is known to modulate a variety of signaling pathways critical for cancer cell survival, proliferation, and metastasis.
The primary mechanism of cytotoxicity is the induction of apoptosis through both intrinsic and extrinsic pathways. Nimbolide has been shown to affect key regulatory proteins involved in these pathways.
Key Molecular Targets of Nimbolide (Inferred for this compound)
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell survival and proliferation.
-
NF-κB Signaling: Suppression of NF-κB activation results in the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptosis.
-
MAPK Pathway (ERK1/2, JNK, p38): Modulation of this pathway can lead to cell cycle arrest and apoptosis.
-
Bcl-2 Family Proteins: Nimbolide alters the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis.
-
Caspases: Activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) is a central event in nimbolide-induced apoptosis.
The following diagram illustrates the inferred signaling pathway for this compound-induced apoptosis, based on the known targets of nimbolide.
Caption: Inferred apoptotic signaling pathway of this compound.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key cytotoxicity and apoptosis assays are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
References
Head-to-Head Comparison: 1-Deacetylnimbolinin B and Nimbolinin - A Guide for Researchers
A comprehensive review of existing scientific literature reveals a significant lack of direct comparative data for 1-Deacetylnimbolinin B and nimbolinin, precluding a detailed head-to-head analysis of their biological activities. While both are recognized as bioactive limonoids, specific quantitative data and experimental protocols for a direct comparison are not currently available in published research.
This guide aims to provide researchers, scientists, and drug development professionals with the most current understanding of these two compounds based on available information. However, it is crucial to note the limitations imposed by the scarcity of specific research on this compound.
Overview of Compounds
Nimbolinin is a known bioactive constituent isolated from the neem tree (Azadirachta indica). It is often mentioned in the context of the numerous medicinally active compounds found in neem extracts, which are traditionally used for their anti-inflammatory, antibacterial, and antifungal properties. Similar to this compound, detailed studies focusing specifically on the quantitative biological activities of isolated nimbolinin are limited, with much of the research focusing on the broader effects of neem extracts or other more abundant limonoids like nimbolide.
Data Presentation: A Comparative Analysis Gap
A thorough search of scientific databases did not yield any studies that directly compare the performance of this compound and nimbolinin. Consequently, a quantitative data table comparing metrics such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) for various biological activities cannot be constructed.
Experimental Protocols
The absence of direct comparative studies also means there are no specific experimental protocols to cite for a head-to-head evaluation. Research on the general biological activities of limonoids from Melia toosendan and Azadirachta indica has been conducted, but these studies do not isolate and directly compare the two compounds of interest. For instance, studies on limonoids from Melia toosendan have evaluated their antifeedant activity against insect larvae, but specific data for this compound within these studies is not provided.
Signaling Pathways and Logical Relationships
While specific signaling pathways modulated by this compound have not been elucidated, we can infer potential areas of activity based on the known functions of the broader class of nimbolinin-type limonoids. For nimbolinin, its association with the well-documented anti-inflammatory and anticancer pathways of neem extracts suggests potential interactions with key signaling cascades. However, without direct experimental evidence, any depiction of these pathways would be speculative.
Due to the lack of concrete data establishing a direct comparative relationship or detailing specific mechanisms of action for this compound, a meaningful logical diagram cannot be generated at this time.
Future Research Directions
The current gap in the scientific literature highlights a need for further investigation into the specific biological activities of this compound and nimbolinin. Future research should focus on:
-
Isolation and Purification: Developing robust methods for isolating sufficient quantities of both compounds to enable detailed biological screening.
-
Head-to-Head Biological Assays: Conducting parallel in vitro and in vivo studies to compare their cytotoxic, anti-inflammatory, antifungal, and other relevant activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by each compound.
-
Structure-Activity Relationship (SAR) Studies: Investigating how the structural differences between this compound and nimbolinin influence their biological effects.
A deeper understanding of these individual compounds will be critical in unlocking their potential for therapeutic applications. Researchers are encouraged to pursue these avenues of inquiry to fill the existing knowledge void.
Unveiling the Therapeutic Promise of Nimbolide and its Analogs: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the preclinical therapeutic potential of nimbolide (B1678885), a prominent limonoid from the neem tree (Azadirachta indica), and its derivatives. While specific preclinical data for 1-Deacetylnimbolinin B remains limited in publicly accessible literature, the extensive research on nimbolide provides a strong foundation for understanding the potential efficacy and mechanisms of action of this class of compounds. This document summarizes key findings on the anticancer, anti-inflammatory, and neuroprotective effects of nimbolide and its analogs, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Look at Nimbolide's Efficacy
The following tables summarize the cytotoxic effects of nimbolide and its derivatives against various cancer cell lines and its anti-inflammatory activity in a preclinical animal model.
Table 1: Comparative in Vitro Cytotoxicity of Nimbolide and Its Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Nimbolide | Waldenström's macroglobulinemia (BCWM.1) | Trypan Blue Exclusion | <5 | [1][2] |
| Multiple Myeloma (U266) | Trypan Blue Exclusion | ~10 | [1][2] | |
| Non-Hodgkin's Lymphoma (Raji) | Trypan Blue Exclusion | ~10 | [1][2] | |
| Pancreatic Cancer (Panc-1) | Not Specified | Not Specified | [3] | |
| Prostate Cancer (PC3) | Not Specified | Not Specified | [3] | |
| Lung Cancer (A549) | Not Specified | Not Specified | [3] | |
| Breast Cancer (MCF-7) | Not Specified | Not Specified | [3] | |
| Nimbolide Derivative (IM-1372-Kn-13) | Pancreatic Cancer (Panc-1) | Not Specified | Potent Inhibition | [3] |
| Prostate Cancer (DU-145) | Not Specified | Potent Inhibition | [3] | |
| Lung Cancer (A549) | Not Specified | Potent Inhibition | [3] | |
| Breast Cancer (MCF-7) | Not Specified | Potent Inhibition | [3] | |
| Nimbolide Amide Derivative (2g) | Human Cancer Cell Lines | In vitro cytotoxicity | Potent Activity | [4] |
| Nimbolide Amide Derivative (2h) | Human Cancer Cell Lines | In vitro cytotoxicity | Potent Activity | [4] |
| Nimbolide Amide Derivative (2i) | Human Cancer Cell Lines | In vitro cytotoxicity | Potent Activity | [4] |
Note: Specific IC50 values for all cell lines and derivatives were not always available in the cited literature, but the potent activity was highlighted.
Table 2: In Vivo Anti-Inflammatory Activity of Nimbolide
| Animal Model | Phlogistic Agent | Nimbolide Dose | Effect | Reference |
| Mice | Dextran Sulfate Sodium (DSS) | Not Specified | Ameliorated weight loss, colon shortening, and disease activity index. | [5] |
| IL-10-/- Mice | - (Chronic Colitis) | Not Specified | Improved histopathologic scores. | [5] |
| Rat | Carrageenan | Not Specified | General anti-inflammatory activity in this standard model.[6][7][8][9][10] | [9] |
Experimental Protocols: Methodologies for Preclinical Validation
Detailed protocols are crucial for the replication and validation of preclinical findings. Below are methodologies for key experiments cited in the evaluation of nimbolide and its derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., nimbolide or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[14]
-
Incubation: Incubate the plate at 37°C for 1.5 hours.[14]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[14] The intensity of the purple color is proportional to the number of viable cells.
In Vivo Anti-Inflammatory Evaluation: Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[6][7][8][9][10]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group, a positive control group (e.g., receiving diclofenac (B195802) sodium), and test groups receiving different doses of the compound under investigation. Administer the test compounds and controls orally or via another appropriate route.
-
Induction of Edema: Thirty minutes after treatment, inject 100 µL of a 1% carrageenan solution in distilled water into the sub-plantar surface of the right hind paw of each rat.[9]
-
Paw Volume Measurement: Measure the paw thickness or volume at "0" hour (just before carrageenan injection) and then at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer or calipers.[9]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Mechanism of Action Study: Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in signaling pathways, such as apoptosis.[15][16][17][18]
Protocol:
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[15]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by nimbolide and a typical experimental workflow for its preclinical evaluation.
Caption: Nimbolide-induced apoptosis pathway.
Caption: Nimbolide's inhibition of the NF-κB signaling pathway.
Caption: A generalized workflow for preclinical evaluation.
References
- 1. Nimbolide targets BCL2 and induces apoptosis in preclinical models of Waldenströms macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US10947249B2 - Nimbolide analogs as anti-cancer agents and preparation thereof - Google Patents [patents.google.com]
- 4. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of 1-Deacetylnimbolinin B
Hazard Profile and Safety Precautions
1-Deacetylnimbolinin B is recognized for its cytotoxic, antifungal, and insecticidal properties.[1] Due to its potential toxicity, it must be handled as a hazardous substance. The primary risks include exposure through inhalation, ingestion, or skin contact. Safety data for Nimbolide, a similar compound, indicates that while its toxicological effects have not been exhaustively studied, it is prudent to avoid environmental release.[2]
| Hazard Classification | Recommended Precautions |
| Cytotoxic | Avoid generating dust or aerosols. Handle in a designated area, such as a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.[3][4] |
| Environmental | Do not discharge down the drain or dispose of in general waste.[3] Prevent contamination of soil and water. |
| Contact | Avoid contact with skin and eyes.[3][4] In case of contact, rinse thoroughly with water.[3] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene recommended).[3]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. The container should be marked with "Hazardous Waste," "Cytotoxic," and list all chemical constituents.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is also labeled as "Cytotoxic Waste."[5][7]
3. Decontamination of Work Surfaces:
-
After handling, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol (B145695) or as recommended by your institution's safety protocols) to inactivate any residual compound. Dispose of the cleaning materials as cytotoxic solid waste.
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[5] This ensures the complete destruction of the hazardous compound.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment from potential harm. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Operational Protocols for Handling 1-Deacetylnimbolinin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 1-Deacetylnimbolinin B, a nimbolinin-type limonoid with potential cytotoxic properties.[1] Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes best practices for handling potent and cytotoxic compounds to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound belongs to the class of limonoids, which are known to exhibit cytotoxic properties.[1] Therefore, it should be treated as a potent compound with potential health risks. A thorough risk assessment is mandatory before handling. All new compounds and substances of unknown toxicity should be treated as toxic substances.[2]
Key Hazards:
-
Toxicity: Assumed to be toxic due to its cytotoxic nature.[1][3]
-
Skin and Eye Irritation: Direct contact may cause irritation.[3][4]
-
Respiratory Irritation: Inhalation of aerosols or dust may cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The required level of PPE depends on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use and maintenance of PPE.[5]
Engineering Controls
To minimize exposure, all handling of this compound should be conducted within appropriate engineering controls.
-
Fume Hood: All procedures involving volatile substances or those that may generate aerosols should be performed in a certified chemical fume hood.[2]
-
Glove Box/Isolator: For handling highly potent compounds, especially in powder form, a glove box or isolator provides the highest level of containment and is strongly recommended.[6][7]
Safe Handling and Operational Workflow
A clear and systematic workflow is essential for the safe handling of potent compounds from receipt to disposal.
Experimental Protocols
5.1. Weighing Solid this compound:
-
Perform this task within a fume hood or glove box to contain any dust.
-
Use a disposable weigh boat.
-
Carefully transfer the desired amount of the compound.
-
Clean the weighing area immediately after use with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as cytotoxic waste.
5.2. Solution Preparation:
-
Conduct all solution preparations within a fume hood.
-
Slowly add the solvent to the compound to avoid splashing. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8]
-
Ensure the container is securely capped.
5.3. Spillage Management:
-
Evacuate and secure the area to prevent unauthorized entry.
-
Don the appropriate PPE, including respiratory protection.[9]
-
Contain the spill using a chemical spill kit with absorbent materials.[9]
-
Carefully collect the contaminated materials and place them in a sealed container for disposal as cytotoxic waste.[9]
-
Decontaminate the spill area with an appropriate cleaning agent.[9]
-
Report the spill according to your institution's protocol.[9]
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a designated, labeled, and sealed container for cytotoxic waste.- This includes contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | - Collect in a labeled, leak-proof container for hazardous chemical waste.- Do not dispose of down the drain.[10] |
| Sharps | - Dispose of in a designated sharps container for cytotoxic waste. |
| Empty Containers | - Rinse the container three times with a suitable solvent.- Collect the rinsate as hazardous liquid waste.- Deface the label on the empty container before disposal. |
All cytotoxic waste should be disposed of through a licensed hazardous waste disposal service, typically by high-temperature incineration.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[11]
This guidance is intended to supplement, not replace, institutional safety protocols. Always adhere to your organization's specific safety guidelines and procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. agnopharma.com [agnopharma.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. ipservices.care [ipservices.care]
- 10. nems.nih.gov [nems.nih.gov]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
